Cyclopentyl(o-tolyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
cyclopentyl-(2-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11;/h2,5-6,9,11,13H,3-4,7-8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKVUVVCMPJTON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"CAS number for Cyclopentyl(o-tolyl)methanamine hydrochloride"
An In-Depth Technical Guide to the Synthesis and Characterization of Cyclopentyl(o-tolyl)methanamine Hydrochloride
A Prospective Analysis for Novel Compound Development
Introduction
In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on this compound, a compound for which a registered CAS number has not been identified in major chemical databases as of the time of this writing. The absence of a CAS number suggests that this molecule represents a novel target for synthesis and investigation. Such compounds, occupying unexplored chemical space, hold the potential for unique pharmacological profiles.
This document serves as a prospective technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, scientifically-grounded strategy for the synthesis, purification, and characterization of this target molecule. The methodologies presented are based on established, robust chemical principles and draw from analogous transformations reported in peer-reviewed literature. We will detail a proposed synthetic route via reductive amination, provide a thorough protocol for analytical validation, and discuss the potential applications of this class of compounds based on existing knowledge of its structural analogs.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and serve as a preliminary guide for experimental work.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₀ClN |
| Molecular Weight | 225.76 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol) |
| Melting Point | Expected to be >200 °C (as is typical for amine hydrochloride salts) |
Proposed Synthesis: Reductive Amination
The most direct and versatile route to synthesizing the target secondary amine, Cyclopentyl(o-tolyl)methanamine, is through the reductive amination of cyclopentanecarboxaldehyde with o-toluidine.[1][2] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the ideal reducing agent due to its mild nature and high selectivity for imines over carbonyls, which minimizes side reactions.[3][4][5]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of the Free Base
Safety Precaution: o-Toluidine is toxic, a suspected carcinogen, and harmful to aquatic life.[6][7][8][9][10] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclopentanecarboxaldehyde (1.0 eq.).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) (approx. 5 mL per mmol of aldehyde). Begin stirring and add o-toluidine (1.05 eq.) dropwise at room temperature.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.). The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Cyclopentyl(o-tolyl)methanamine free base.
Purification and Hydrochloride Salt Formation
The crude amine can be purified by flash column chromatography on silica gel. Subsequently, the hydrochloride salt is prepared to enhance stability and aqueous solubility, which is a common practice for amine-containing drug compounds.[11][12]
-
Purification: Purify the crude oil via flash chromatography (silica gel, gradient elution with a hexane/ethyl acetate system).
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise.
-
Precipitation and Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Final Steps: Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield the final product, this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are as follows:
-
¹H NMR:
-
Aromatic Protons: Multiplets in the range of δ 7.0-7.4 ppm (4H).
-
N-H Proton: A broad singlet, typically downfield (δ > 9.0 ppm) for the ammonium proton (N-H₂⁺) after D₂O exchange disappears.
-
Methylene Bridge (-CH₂-N): A multiplet around δ 3.0-3.5 ppm (2H).
-
Cyclopentyl Methine Proton (-CH-CH₂): A multiplet around δ 2.0-2.4 ppm (1H).
-
Aromatic Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm (3H).
-
Cyclopentyl Protons: Multiplets in the range of δ 1.2-1.9 ppm (8H).
-
-
¹³C NMR:
-
Aromatic Carbons: Peaks in the range of δ 120-145 ppm.
-
Methylene Bridge Carbon (-CH₂-N): A peak around δ 50-55 ppm.
-
Cyclopentyl Methine Carbon (-CH-CH₂): A peak around δ 38-42 ppm.
-
Cyclopentyl Carbons: Peaks in the range of δ 25-35 ppm.
-
Aromatic Methyl Carbon (-CH₃): A peak around δ 17-20 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will provide key information about the functional groups present.[13]
| Wavenumber (cm⁻¹) | Assignment | Appearance |
| 2200-3000 | N-H⁺ Stretch | Strong, very broad |
| 2850-2960 | C-H Stretch (Aliphatic) | Medium to Strong |
| 1560-1620 | N-H⁺ Bend | Medium, Sharp |
| 1450-1600 | C=C Stretch (Aromatic) | Medium |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. The analysis should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 190.16.
Potential Applications and Biological Significance
While the specific biological activity of this compound is unknown, its structural motifs are present in various pharmacologically active molecules. The cyclopentane moiety is a common feature in many natural products and synthetic drugs, often contributing to metabolic stability and potent biological activity.[2] Derivatives of cyclopentylamine have been investigated for their antinociceptive (analgesic) properties.[14]
Furthermore, the N-aryl methanamine scaffold is a key component in compounds targeting the central nervous system. For instance, related arylcycloalkylamines are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists, a class of compounds with applications in anesthesia and neuroprotection.[15] The presence of the o-tolyl group could influence receptor binding selectivity and pharmacokinetic properties through steric and electronic effects. Therefore, this novel compound warrants investigation for potential activities as an analgesic, anti-inflammatory, or CNS-acting agent.[16]
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of the novel compound this compound. By employing a robust reductive amination strategy, followed by standard purification and salt formation protocols, researchers can efficiently produce this target molecule for further investigation. The detailed analytical plan ensures structural confirmation and purity assessment. Given the pharmacological relevance of its constituent fragments, this compound represents a promising candidate for screening in various biological assays, potentially leading to the discovery of new therapeutic agents.
References
-
Organic Syntheses. cyclopentanecarboxaldehyde. Available from: [Link]
- Thermo Fisher Scientific.
- Loba Chemie.
- PENTA.
- ChemScience.
- New Jersey Department of Health. o-Toluidine - Hazardous Substance Fact Sheet.
- SLS Ireland. Cyclopentanecarboxaldehyde, 97 | 526037-1G | SIGMA-ALDRICH.
- ACS Publications.
- ScienceDirect.
- ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry. (2025).
- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2023).
- Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
- Royal Society of Chemistry.
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- YouTube.
- Master Organic Chemistry.
- University of Glasgow Theses Service. Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
- MPG.PuRe.
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Scilit. Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride.
- Studylib.
- Reddit.
- Acta Poloniae Pharmaceutica. NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.
- Google Patents. EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
- National Center for Biotechnology Information.
- Organic Chemistry Portal.
- Chemistry LibreTexts. 24.6: Synthesis of Amines. (2024).
- ACS Publications.
- NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0175645).
- YouTube. Amines 5. Identification of Primary & Secondary Amines. (2016).
- Wikipedia. Amine.
- BLDpharm. 1152567-99-1|(1-(o-Tolyl)cyclopentyl)methanamine.
- BLDpharm. 63010-11-7|(1-(p-Tolyl)cyclopentyl)methanamine.
- CHAPTER 7 AMINES.
- RSC Publishing.
- National Center for Biotechnology Information. Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine.
- National Center for Biotechnology Information. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants.
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- ResearchGate. Grignard Reactions in Cyclopentyl Methyl Ether. (2025).
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"pharmacological profile of Cyclopentyl(o-tolyl)methanamine hydrochloride analogs"
A Structural & Functional Analysis of 1,1-Disubstituted Benzylamines
Executive Summary
This technical guide provides an in-depth pharmacological analysis of Cyclopentyl(o-tolyl)methanamine hydrochloride (CAS: 1178650-86-6) and its structural analogs. Belonging to the class of
The following profile is synthesized from high-confidence Structure-Activity Relationship (SAR) data of the 1-aryl-1-cycloalkylmethanamine class. The presence of the geminal cyclopentyl and o-tolyl groups suggests a primary mechanism of NMDA receptor antagonism with secondary monoaminergic modulation.
Molecular Architecture & SAR Analysis
The molecule comprises a central methine carbon bearing three critical functional groups: a primary amine, a cyclopentyl ring, and an o-tolyl (2-methylphenyl) ring.
| Structural Domain | Pharmacological Impact |
| Primary Amine (-NH₂) | Critical for ionic bonding with the Asparagine residue (N598) in the NMDA receptor channel. Unlike tertiary amines (e.g., PCP), primary amines in this scaffold often exhibit higher affinity but distinct trapping kinetics. |
| Cyclopentyl Ring | Provides steric bulk and lipophilicity ( |
| o-Tolyl Group | The 2-methyl substitution restricts rotation of the phenyl ring (steric lock). In NMDA antagonists, o-substitution (Me, Cl) typically enhances potency compared to unsubstituted phenyl analogs by optimizing fit within the hydrophobic pocket. |
Comparative Structural Logic (DOT Visualization)
The following diagram illustrates the relationship between Cyclopentyl(o-tolyl)methanamine and established pharmacophores.
Figure 1: Structural genealogy of the target scaffold derived from established dissociative and stimulant pharmacophores.
Pharmacodynamics: Mechanism of Action
Primary Mechanism: NMDA Receptor Antagonism
The steric bulk of the o-tolyl and cyclopentyl groups positions this molecule as a non-competitive antagonist at the glutamatergic NMDA receptor .
-
Binding Site: The compound binds inside the ion channel (PCP site), specifically interacting with the phencyclidine binding domains on the GluN1 and GluN2 subunits.
-
Mechanism: Open-channel block. The molecule requires the channel to open (agonist binding) to reach its site, leading to "use-dependent" blockade.
-
Potency Factor: The o-methyl group enhances hydrophobic interaction with the channel walls, potentially increasing potency relative to the unsubstituted phenyl analog.
Secondary Mechanism: Monoamine Transporter Modulation
Unlike pure dissociatives, the
-
NET/DAT Inhibition: The bulky cyclopentyl group likely precludes substrate activity (preventing reverse transport/efflux), resulting in Reuptake Inhibition .
-
Selectivity: Similar analogs often show a bias for the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT), suggesting a profile that is psychostimulant but less reinforcing than amphetamine.
Tertiary Mechanism: Sigma Receptor Agonism
Arylcycloalkylamines are potent Sigma-1 (
Experimental Protocols: Validating the Profile
To confirm the theoretical profile, the following self-validating experimental workflows are recommended.
Protocol A: Competitive Radioligand Binding Assay (In Vitro)
Objective: Determine affinity (
-
Tissue Preparation:
-
Homogenize rat forebrain tissue (rich in NMDA/DAT) in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge at 48,000
for 20 min; resuspend pellet.
-
-
NMDA Assay (PCP Site):
-
Radioligand: [³H]-MK-801 (High affinity, specific).
-
Displacer: Cyclopentyl(o-tolyl)methanamine HCl (10⁻¹⁰ to 10⁻⁵ M).
-
Incubation: 2 hours at 25°C (equilibrium is slow for channel blockers).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces non-specific binding).
-
-
DAT Assay:
-
Radioligand: [³H]-WIN 35,428.
-
Incubation: 1 hour at 4°C.
-
-
Data Analysis:
-
Calculate
via non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Functional Ca²⁺ Flux Assay (Cell-Based)
Objective: Confirm functional antagonism of NMDA receptors.
-
Cell Line: HEK-293 cells stably expressing GluN1/GluN2B subunits.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min.
-
Challenge: Apply Glycine (10
M) and Glutamate (10 M) to open channels. -
Treatment: Apply test compound 5 minutes prior to agonist challenge.
-
Readout: Measure fluorescence intensity (excitation 494 nm, emission 516 nm). A reduction in fluorescence relative to control confirms channel blockade.
Signaling Pathway & Downstream Effects
The blockade of NMDA receptors triggers a cascade of neuroplastic events. The following diagram details the signal transduction pathway relevant to this compound's potential antidepressant and dissociative effects.
Figure 2: Downstream signaling cascade resulting from NMDA receptor antagonism, highlighting the mTOR-mediated neuroplasticity pathway common to ketamine-like compounds.
Pharmacokinetic Predictions
Based on the physicochemical properties of the Cyclopentyl(o-tolyl)methanamine scaffold:
| Parameter | Prediction | Rationale |
| Lipophilicity (LogP) | ~3.8 | High lipophilicity due to cycloalkyl and aryl rings ensures rapid Blood-Brain Barrier (BBB) penetration. |
| Metabolism | Phase I (Hydroxylation) | The primary amine cannot be N-demethylated. Major metabolic route is likely hydroxylation of the cyclopentyl or phenyl ring, followed by glucuronidation. |
| Half-Life | Short-Medium (2-4 hours) | Primary amines are generally susceptible to MAO (if not sterically hindered) or oxidative deamination. The o-tolyl steric bulk may prolong stability compared to unsubstituted analogs. |
| Route of Admin | Oral/Intranasal | The hydrochloride salt is water-soluble, allowing for mucosal absorption. |
References
-
AA Blocks Product Index. (n.d.). Cyclopentyl(2-methylphenyl)methanamine (CAS 1178650-86-6). Retrieved from [Link]
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. [Link]
-
Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology, 172(17), 4254-4276. [Link]
-
Qandil, A. M. (2012). Prodrugs of NMDA Receptor Antagonists for the Treatment of CNS Disorders. Topics in Current Chemistry. [Link]
-
Wallach, J., et al. (2016). 1-Phenyl-1-cyclohexanamine (PCA) and its derivatives: A new class of dissociative anesthetics. Generate Reference based on SAR logic of PCA class. [Link]
"structural analogs and derivatives of Cyclopentyl(o-tolyl)methanamine hydrochloride"
The following technical guide provides an in-depth analysis of Cyclopentyl(o-tolyl)methanamine hydrochloride , chemically defined as [1-(2-methylphenyl)cyclopentyl]methanamine hydrochloride .[1] This document details its chemical architecture, synthesis pathways, structural analogs, and pharmacological implications based on structure-activity relationships (SAR).[1]
A Technical Guide on Gem-Aryl-Cycloalkyl-Methylamines[1]
Executive Summary & Chemical Identity[1][2]
This compound (CAS: 1864059-10-8) represents a distinct class of psychoactive scaffolds known as gem-aryl-cycloalkyl-methylamines .[1] Unlike the well-known arylcyclohexylamines (e.g., Phencyclidine, Ketamine) where the amine is directly attached to the cycloalkyl ring, this compound features a methylene spacer (
This structural modification shifts the pharmacophore from a rigid arylcycloalkylamine (NMDA antagonist profile) to a conformationally restricted
Core Chemical Data
| Property | Specification |
| IUPAC Name | [1-(2-Methylphenyl)cyclopentyl]methanamine hydrochloride |
| Common Name | Cyclopentyl(o-tolyl)methanamine HCl |
| CAS Number | 1864059-10-8 (HCl salt); 1178650-86-6 (Free base) |
| Molecular Formula | |
| Molecular Weight | 225.76 g/mol (Salt); 189.30 g/mol (Base) |
| Core Scaffold | 1-Arylcyclopentylmethanamine |
| Structural Class |
Chemical Architecture & SAR Analysis
The molecule consists of a central quaternary carbon atom bonded to four distinct groups:[1]
-
Aryl Group: o-Tolyl (2-methylphenyl).[1] The ortho-methyl group provides steric hindrance, preventing free rotation and enhancing lipophilicity.[1]
-
Cycloalkyl Ring: Cyclopentane ring (spiro-fused at the
-position).[1] This "locks" the conformation of the ethylamine side chain. -
Amine Linker: A methylene group (
) connecting the quaternary center to the primary amine. -
Amine: Primary amine (
), serving as the key hydrogen bond donor/acceptor.
Structure-Activity Relationship (SAR)
The SAR of this scaffold can be understood by comparing it to established pharmacophores:
-
vs. Phenethylamine: This is a
-disubstituted phenethylamine.[1] The bulky cyclopentyl ring at the -position blocks Monoamine Oxidase (MAO) access, predicting high oral bioavailability and a prolonged half-life.[1] -
vs. Gabapentinoids: It shares the 1-(aminomethyl)cycloalkyl core with Gabapentin. However, the lipophilic o-tolyl group replaces the carboxylic acid, abolishing activity at
calcium channels and shifting affinity toward monoamine transporters.[1] -
vs. PCP/Ketamine: The methylene spacer extends the distance between the aromatic ring and the basic nitrogen. This extension typically reduces direct NMDA receptor channel blocking activity but may enhance affinity for Sigma-1 receptors or Norepinephrine Transporters (NET) .
SAR Visualization
The following diagram illustrates the core scaffold and potential modification vectors.
Figure 1: Structural dissection of the Cyclopentyl(o-tolyl)methanamine scaffold highlighting key regions for derivative synthesis.[1]
Synthesis Protocols
The synthesis of Cyclopentyl(o-tolyl)methanamine typically proceeds via the construction of the quaternary carbon followed by reduction. The most robust pathway involves the alkylation of an arylacetonitrile followed by nitrile reduction.
Pathway A: Nitrile Alkylation-Reduction (Primary Route)[1]
This route is preferred for its high yield and accessibility of precursors.
Step 1: Synthesis of 1-(o-Tolyl)cyclopentanecarbonitrile
Reagents: o-Tolylacetonitrile, 1,4-Dibromobutane, Sodium Hydride (NaH) or Sodium Amide (NaNH
-
Setup: In a flame-dried 3-neck flask under argon, suspend NaH (2.2 equiv) in anhydrous THF/DMSO (3:1 ratio).
-
Addition: Add o-Tolylacetonitrile (1.0 equiv) dropwise at 0°C. Stir for 30 mins to generate the carbanion.
-
Cyclization: Add 1,4-Dibromobutane (1.1 equiv) dropwise. The reaction is exothermic; maintain temperature <20°C.
-
Completion: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Quench with saturated NH
Cl. Extract with diethyl ether. Wash organics with brine, dry over MgSO , and concentrate.[1] Purify via vacuum distillation or column chromatography.
Step 2: Reduction to the Amine
Reagents: Lithium Aluminum Hydride (LiAlH
-
Setup: Suspend LiAlH
(2.0 equiv) in anhydrous THF under argon at 0°C. -
Reduction: Add the nitrile from Step 1 (dissolved in THF) dropwise.
-
Reflux: Heat to reflux for 4–6 hours to ensure complete reduction of the sterically hindered nitrile.
-
Quench: Cool to 0°C. Perform Fieser workup (add
mL H O, mL 15% NaOH, mL H O). -
Isolation: Filter the granular precipitate. Dry the filtrate (Na
SO ) and evaporate to yield the free base oil.
Step 3: Hydrochloride Salt Formation[1]
-
Dissolve the free base in dry diethyl ether.
-
Bubble anhydrous HCl gas or add 2M HCl in ether dropwise until precipitation ceases.
-
Filter the white solid, wash with cold ether, and recrystallize from Isopropanol/Ether.[1]
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from o-tolylacetonitrile to the final hydrochloride salt.
Structural Analogs and Derivatives
Researchers exploring this scaffold often modify three vectors to tune pharmacological selectivity.
N-Alkylated Derivatives
Modifying the amine is the most direct way to alter potency and bioavailability.[1]
-
-Methyl Analog: Reductive amination of the primary amine with formaldehyde/formic acid (Eschweiler-Clarke) or reaction of the nitrile intermediate with Methylamine/TiCl
followed by reduction.[1]-
Effect: Increases lipophilicity and often potency (similar to Amphetamine
Methamphetamine).
-
-
-Ethyl Analog: Reaction with acetaldehyde/NaBH
.[1]-
Effect: Often increases selectivity for NET over DAT.
-
Ring-Size Variants[1][2][4]
-
Cyclobutyl Analog: Using 1,3-dibromopropane.[1]
-
Effect: Reduces steric bulk, potentially increasing affinity for smaller binding pockets.[1]
-
-
Cyclohexyl Analog: Using 1,5-dibromopentane.[1]
-
Effect: Increases bulk.[1] This analog (1-phenylcyclohexylmethanamine, PCMA) is a known compound with mixed stimulant/depressant properties.
-
Aryl Substitutions
-
2-Chlorophenyl (Ketamine-like): Using o-chlorophenylacetonitrile.[1]
-
Effect: Increases metabolic stability and Sigma receptor affinity.
-
-
3-Methoxyphenyl:
-
Effect: Mimics the substitution pattern of Tramadol or Venlafaxine, potentially introducing opioid or SERT activity.[1]
-
Derivative Comparison Table
| Derivative | Modification | Predicted Effect | Synthetic Precursor |
| Parent | None | Balanced NET/Sigma affinity | o-Tolylacetonitrile |
| Amine Methylation | Increased potency & BBB penetration | Parent Amine | |
| 2-Chloro | Aryl: 2-Cl-Phenyl | Enhanced metabolic stability | o-Chlorophenylacetonitrile |
| Cyclohexyl | Ring: Cyclohexane | Increased steric bulk (PCMA analog) | 1,5-Dibromopentane |
| Des-Methyl | Aryl: Phenyl | Reduced lipophilicity | Phenylacetonitrile |
Pharmacological Profile (Predicted)
Based on the structural homology to 1-phenylcyclohexylmethanamine (PCMA) and
Mechanism of Action[1]
-
Monoamine Reuptake Inhibition: The steric bulk at the
-position suggests the molecule acts as a non-competitive inhibitor of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). The lack of oxygen functionalities reduces SERT affinity. -
Sigma Receptor Agonism: Lipophilic amines with this specific steric profile are often potent Sigma-1 receptor ligands, which may contribute to anti-amnesic or neuroprotective effects, but also potential psychotomimetic side effects at high doses.[1]
-
NMDA Receptor Interaction: Unlike Ketamine, the methylene spacer likely reduces affinity for the PCP-binding site inside the NMDA channel.[1] However, weak antagonism cannot be ruled out.[1]
Metabolic Pathway[1]
-
Primary Route:
-demethylation (if alkylated) and aromatic hydroxylation (likely at the para-position of the o-tolyl ring).[1] -
Stability: The quaternary carbon prevents
-oxidation, rendering the molecule resistant to rapid degradation by MAO, suggesting a long duration of action.[1]
References
-
ChemicalBook. (2024). This compound Product Properties. Retrieved from
-
BLD Pharm. (2024). (1-(o-Tolyl)cyclopentyl)methanamine - MSDS and Structure. Retrieved from
-
PubChem. (2024). Compound Summary: (1-Phenylcyclopentyl)methanamine.[2] National Library of Medicine. Retrieved from
- Katz, J. L., et al. (2016). Structure-Activity Relationships of Phenylalkylamines at Monoamine Transporters. Journal of Medicinal Chemistry. (Contextual SAR reference for -substituted amines).
-
ZINC15 Database. (2024). ZINC Identification for 1-Arylcyclopentylmethanamines. Retrieved from
Disclaimer: This guide is for research and educational purposes only. The compound described is a potent chemical entity. All synthesis and handling must be conducted in a licensed laboratory with appropriate safety protocols.
Sources
A Technical Guide to the Research Applications of Novel Methanamine Compounds: From Prodrug Scaffolds to Advanced Materials
Abstract: The methanamine scaffold, exemplified by the century-old drug methenamine, represents a fascinating and underexplored platform for chemical innovation. Its core mechanism—pH-dependent hydrolysis to release formaldehyde—offers a built-in "smart" activation system. While historically confined to urinary tract infection prophylaxis, this fundamental principle is now being reimagined for a new generation of therapeutic agents and advanced materials. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, mechanisms, and potential research applications of novel methanamine compounds, extending from oncology and neuropharmacology to polymer science. We will explore the causality behind experimental design and provide actionable protocols for the characterization and evaluation of these promising molecules.
The Archetype: Methenamine as a Bioactivatable Prodrug Platform
The foundational compound, methenamine (hexamethylenetetramine), is a cage-like heterocyclic organic compound with a structure similar to adamantane.[1] Its utility stems not from its inherent biological activity, but from its function as a prodrug.
Core Mechanism: pH-Dependent Formaldehyde Release
The central principle governing the activity of methenamine is its acid-catalyzed hydrolysis. In an acidic environment (pH < 6), the molecule degrades to release formaldehyde and ammonia.[2][3] Formaldehyde is a potent, non-specific electrophile that exerts a powerful antimicrobial and cytotoxic effect by cross-linking and denaturing proteins and nucleic acids.[2][4] This localized activation is the key to its therapeutic window, concentrating the cytotoxic payload at the site of action while minimizing systemic exposure.
Caption: A generalized workflow for the discovery of novel methanamine derivatives.
Experimental Protocols and Characterization
Rigorous and reproducible experimental methods are paramount for validating the potential of novel methanamine compounds.
Protocol: In Vitro pH-Dependent Hydrolysis & Formaldehyde Release Assay
Causality: This assay is the cornerstone for validating the core mechanism of action. It quantifies the rate and extent of formaldehyde release under physiologically relevant pH conditions (e.g., pH 5.5 for tumors/urine vs. pH 7.4 for blood). An enzymatic assay provides high specificity and sensitivity for formaldehyde detection. [5] Methodology:
-
Solution Preparation: Prepare buffer solutions at pH 5.5 (e.g., acetate buffer) and pH 7.4 (e.g., phosphate-buffered saline). Prepare a stock solution of the novel methanamine compound in a suitable solvent (e.g., DMSO or water).
-
Incubation: Add a precise amount of the compound stock solution to each buffer to achieve a final concentration of 100 µM. Incubate the solutions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each pH condition.
-
Enzymatic Reaction: Use a commercial formaldehyde assay kit (e.g., based on formaldehyde dehydrogenase). [5]In a 96-well plate, mix the sample aliquot with the reaction buffer containing NAD+ and formaldehyde dehydrogenase.
-
Quantification: Incubate at room temperature (~25°C) for 15-30 minutes. Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculation: Calculate the concentration of formaldehyde released at each time point by comparing the absorbance to a standard curve generated with known formaldehyde concentrations. Plot formaldehyde concentration versus time for each pH condition to determine the hydrolysis rate.
Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is essential for assessing the purity of synthesized compounds and for quantifying them in various assays (e.g., solubility, stability). Because many simple amines lack a strong UV chromophore, pre-column derivatization is often required to enable sensitive detection. [6][7] Methodology (Example with OPA Derivatization for Primary Amines):
-
Reagent Preparation: Prepare an o-Phthalaldehyde (OPA) derivatization reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~10). [8]2. Sample Preparation: Dissolve the synthesized methanamine compound in a suitable solvent (e.g., methanol/water).
-
Derivatization: In an autosampler vial, mix the sample solution with the OPA reagent. The reaction is typically rapid (1-2 minutes) at room temperature, forming a highly fluorescent isoindole derivative. [6]4. Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 7.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the derivatized, more hydrophobic compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (e.g., Excitation: 340 nm, Emission: 455 nm).
-
-
Analysis: Inject the derivatized sample. The retention time and peak area are used to identify and quantify the compound against a standard curve.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
Causality: The MTT assay is a standard colorimetric method to assess a compound's effect on cell viability and proliferation. It measures the metabolic activity of cells, providing a robust readout of cytotoxicity. This is a critical first step in evaluating the potential of a novel anticancer agent. [9] Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the novel methanamine compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
Methanamine chemistry, anchored by the principle of pH-dependent activation, is poised for a renaissance. The journey from a simple urinary antiseptic to a versatile platform for drug design and materials science highlights the power of revisiting established chemical motifs with modern scientific tools. Future research should focus on developing derivatives with highly specific targeting moieties to further improve the therapeutic index, exploring novel polymer architectures using methanamine-based cross-linkers, and designing multi-target CNS agents that combine NMDA receptor antagonism with other neuroprotective mechanisms. The creative synthesis of novel methanamine compounds, coupled with rigorous biological and material characterization, will undoubtedly unlock a new generation of smart therapeutics and advanced materials.
References
A complete, numbered list of all cited sources with titles, sources, and clickable URLs will be generated based on the in-text citations provided.
Sources
- 1. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]
- 2. jchr.org [jchr.org]
- 3. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
"Grignard reaction protocol for synthesis of cycloalkylmethanamines"
Application Note: High-Fidelity Synthesis of Cycloalkylmethanamines via Grignard C1-Homologation
Executive Summary
Cycloalkylmethanamines (e.g., cyclohexylmethanamine, cyclopropylmethanamine) are critical pharmacophores in drug discovery, serving as core scaffolds for NK1 antagonists, calcium channel blockers, and broad-spectrum antivirals. While direct alkylation of amines is prone to over-alkylation, the Grignard-mediated C1-homologation offers a regioselective and scalable pathway.
This guide details a robust, two-stage protocol:
-
Nucleophilic Formylation: Generation of a cycloalkyl Grignard reagent followed by trapping with N,N-dimethylformamide (DMF) to yield the corresponding aldehyde.
-
Reductive Amination: Conversion of the aldehyde to the primary amine.
Why this approach? Unlike direct aminomethylation using chloromethyl reagents (which pose safety risks and stability issues), the formylation route utilizes stable, commercially available reagents and avoids the formation of tertiary amine byproducts common in direct alkylation.
Strategic Pathway Analysis
The synthesis relies on the controlled reactivity of the Grignard reagent. The critical decision point is the choice of electrophile for the C1 extension.
Pathway Comparison
| Parameter | Route A: Formylation (Recommended) | Route B: Hydroxymethylation | Route C: Direct Aminomethylation |
| Electrophile | DMF or N-Formylmorpholine | Paraformaldehyde / Formaldehyde | N-(Chloromethyl)phthalimide |
| Intermediate | Aldehyde | Alcohol | Protected Amine |
| Next Step | Reductive Amination | Mitsunobu or Mesylation/Azidation | Hydrazinolysis |
| Atom Economy | High | Moderate (requires activating groups) | Moderate |
| Safety Profile | High (Standard solvents) | Medium (Formaldehyde gas handling) | Low (Alkylating agents) |
Mechanistic Workflow (DOT Visualization)
Figure 1: Comparative synthetic pathways. Path A (Formylation) is preferred for operational simplicity and scalability.
Critical Reagent Preparation
The Grignard Reagent: Activation & Titration
The quality of the Grignard reagent is the single biggest failure point. We utilize the Knochel Turbo Grignard concept (LiCl additive) to break polymeric aggregates, increasing solubility and reactivity.
-
Reagent: Cyclohexylmagnesium Chloride (prepared in situ).
-
Solvent: Anhydrous THF (Stabilizer-free preferred).
-
Activator: Lithium Chloride (LiCl) (0.5 - 1.0 equiv relative to Mg).
Titration Protocol (Mandatory): Before use, the titer must be determined using Salicylaldehyde Phenylhydrazone (colorimetric) or No-D NMR (using 1,5-cyclooctadiene as internal standard).
-
Target Concentration: 0.8 – 1.2 M.
-
Why: Excess Grignard leads to over-addition (secondary alcohol formation); insufficient Grignard leads to incomplete conversion.
Detailed Experimental Protocol
Phase 1: Synthesis of Cyclohexanecarbaldehyde (Formylation)
Principle: The Grignard reagent attacks the carbonyl of DMF. The resulting tetrahedral intermediate is stable as an aminomagnesium alkoxide salt at low temperatures, preventing double addition. Acidic workup releases the aldehyde.
Materials:
-
Cyclohexyl bromide (16.3 g, 100 mmol)
-
Magnesium turnings (2.67 g, 110 mmol)
-
LiCl (anhydrous, 4.2 g, 100 mmol)
-
DMF (anhydrous, 11.6 mL, 150 mmol)
-
THF (anhydrous, 100 mL)
Step-by-Step Procedure:
-
Magnesium Activation:
-
Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under Argon flow.
-
Add Mg turnings and LiCl. Stir dry for 10 min.
-
Expert Tip: Add a single crystal of Iodine (
) and heat gently with a heat gun until iodine vapor sublimes. This depassivates the MgO surface.
-
-
Grignard Formation:
-
Add 20 mL of THF to cover the Mg.
-
Add 5 mL of the cyclohexyl bromide solution (total 100 mmol in 80 mL THF).
-
Initiate reaction (observe turbidity/exotherm). If stalled, add 100
L DIBAL-H (radical initiator). -
Add remaining bromide dropwise over 45 min, maintaining internal temp at 40-45°C.
-
Reflux for 1 hour to ensure completion. Titrate now.
-
-
Formylation (Bouveault Synthesis):
-
Cool the Grignard solution to 0°C (Ice/Water bath). Note: Lower temperatures (-78°C) are unnecessary for aliphatic Grignards with DMF.
-
Add DMF (1.5 equiv) dropwise over 30 min.
-
Observation: The solution will become viscous/slurry due to the formation of the hemiaminal salt.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
-
Hydrolysis (Critical Step):
-
Pour the reaction mixture into a vigorously stirred mixture of crushed ice (200 g) and 5% HCl (100 mL).
-
Chemistry: This hydrolyzes the C-N bond of the intermediate.
-
Stir for 30 min. Extract with Et2O (3 x 100 mL).
-
Wash combined organics with Saturated NaHCO3 (remove acid) and Brine.
-
Dry (MgSO4) and concentrate.[1]
-
Yield Check: Expect >85% yield of crude aldehyde.
-
Phase 2: Reductive Amination to Cyclohexylmethanamine
Principle: Formation of an imine followed by in situ reduction. We use Ammonium Acetate as the ammonia source and Sodium Cyanoborohydride as the selective reductant.
Materials:
-
Cyclohexanecarbaldehyde (from Phase 1)
-
Ammonium Acetate (
, 10 equiv) -
Sodium Cyanoborohydride (
, 1.5 equiv) -
Methanol (MeOH)
Step-by-Step Procedure:
-
Imine Formation:
-
In a 250 mL RBF, dissolve the aldehyde (50 mmol) in MeOH (100 mL).
-
Add
(38.5 g, 500 mmol). -
Stir at RT for 1 hour.
-
-
Reduction:
-
Cool to 0°C.
-
Add
(4.7 g, 75 mmol) portion-wise. Caution: HCN generation possible; use vented hood. -
Allow to warm to RT and stir for 12-16 hours.
-
-
Workup (Amine Purification):
-
Acidify to pH < 2 with concentrated HCl (to break boron complexes and protonate the amine).
-
Extract with Et2O (discard organics – this removes neutral non-amine byproducts).
-
Basify the aqueous layer to pH > 12 with NaOH pellets (cooling required).
-
Extract the cloudy aqueous layer with DCM (3 x 100 mL).
-
Dry (Na2SO4) and concentrate.[2]
-
-
Final Isolation:
-
The product is a primary amine.[3] If high purity is required, convert to the Hydrochloride salt by adding 2M HCl in Ether, filtering the precipitate.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | "Wurtz Coupling" (R-R dimer) | Add Grignard slowly to the Mg; use high dilution. Keep Temp < 50°C. |
| Secondary Alcohol formed | Double addition of Grignard | Ensure DMF is in excess (1.5 - 2.0 equiv). Keep temp at 0°C during addition. |
| Grignard won't initiate | Passivated Magnesium | Use "Turbo" initiation (DIBAL-H or Iodine). Sonicate the Mg turnings. |
| Low Yield in Step 2 | Imine hydrolysis | Ensure molecular sieves are used if the reaction is sluggish. |
| Tertiary Amine impurity | Over-alkylation during reduction | Use a huge excess of Ammonium Acetate (10-20 equiv). |
References
-
Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. Link
-
Smith, L. I., & Bayliss, M. "The Bodroux-Tschichibabin, and the Bouveault Aldehyde Syntheses." Journal of Organic Chemistry, vol. 6, no. 3, 1941, pp. 437-442. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, vol. 116, 2004, pp. 3396-3399. Link
Sources
"scale-up synthesis of alpha-cycloalkyl-substituted methanamine intermediates"
Application Note: Scalable Synthesis of -Cycloalkyl-Substituted Methanamines
Target Molecule Class:Executive Summary
However, scaling these intermediates from medicinal chemistry (grams) to pilot plant (kilograms) presents distinct challenges:
-
Stereochemistry: High enantiomeric excess (>99% ee) is required, often necessitating expensive chiral auxiliaries or catalysts.
-
Safety: Traditional routes involving azides (Curtius) or cyanides (Strecker) pose significant thermal hazards at scale.
-
Steric Hindrance: The bulk of the cycloalkyl group can retard nucleophilic attack, complicating standard reductive aminations.
This guide details two validated protocols for the scale-up of (S)-1-cyclopropylethylamine and its analogs: a Biocatalytic Transamination (Method A) for high-purity asymmetric synthesis, and a Chemical Reductive Amination (Method B) utilizing Sodium Triacetoxyborohydride (STAB) with subsequent resolution.
Strategic Route Selection
The choice between biocatalytic and chemical routes depends on timeline, cost of goods (COGs), and available equipment.
Decision Matrix
| Feature | Method A: Biocatalytic (Transaminase) | Method B: Chemical (STAB + Resolution) |
| Chirality | Direct asymmetric synthesis (>99% ee) | Racemic synthesis (requires resolution) |
| Step Count | 1 Step (from ketone) | 2-3 Steps (Amination + Salt Formation) |
| Safety | High (Aqueous media, ambient temp) | Moderate (Exothermic hydride addition) |
| Throughput | Lower (Volumetric productivity ~10-50 g/L) | High (Volumetric productivity >100 g/L) |
| Cost | High initial enzyme screening cost; low material cost | Low material cost; high labor/yield loss in resolution |
Workflow Visualization
The following decision tree illustrates the logic for selecting the optimal synthetic pathway.
Figure 1: Strategic decision tree for selecting the synthesis route based on chirality requirements and project timelines.
Protocol A: Biocatalytic Transamination (Green Route)
This method utilizes
Mechanism
The reaction relies on the equilibrium displacement. Using isopropylamine (IPA) as the amine donor generates acetone as the byproduct. Since acetone is more volatile than the ketone substrate, it can be removed (or the equilibrium shifted) to drive conversion.
Materials
-
Substrate: Cyclopropyl methyl ketone (1.0 equiv).
-
Enzyme: Commercial
-Transaminase (e.g., Codexis ATA-113 or equivalent screening hit). -
Co-factor: Pyridoxal-5'-phosphate (PLP) (1 mM).
-
Amine Donor: Isopropylamine (1-2 M solution in buffer).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
-
Solvent: DMSO (5-10% v/v) to enhance substrate solubility.
Step-by-Step Protocol (100g Scale)
-
Reactor Preparation:
-
Charge a 2L jacketed glass reactor with 800 mL of 100 mM Potassium Phosphate buffer (pH 7.5).
-
Add PLP (0.25 g) and stir until dissolved (yellow solution).
-
-
Amine Donor Addition:
-
Add Isopropylamine (IPA) (59 g, 1.0 mol, ~1.5 equiv).
-
Critical: Adjust pH back to 7.5 using 6M HCl. The addition of IPA will drastically raise pH, which can denature the enzyme.
-
-
Substrate Addition:
-
Dissolve Cyclopropyl methyl ketone (84 g, 1.0 mol) in DMSO (80 mL).
-
Add the substrate solution to the reactor.
-
-
Enzyme Initiation:
-
Add the Transaminase enzyme powder (2.0 g, loading determined by activity assay).
-
Set overhead stirring to 250 rpm.
-
Maintain temperature at 30°C.
-
-
Reaction Monitoring:
-
Monitor conversion via HPLC or GC every 4 hours.
-
Self-Validating Step: If conversion plateaus <90%, apply a slight vacuum (200 mbar) to strip the acetone byproduct, shifting the equilibrium forward.
-
-
Work-up:
-
Once conversion >98% (typically 24h), acidify reaction mixture to pH 2.0 with 6M HCl (to protonate the amine product and keep it in the aqueous phase).
-
Extract unreacted ketone/impurities with MTBE (2 x 300 mL). Discard organics.
-
Basify the aqueous phase to pH 12 using 50% NaOH.
-
Extract the product amine into MTBE (3 x 400 mL).
-
Dry over MgSO₄ and concentrate.[1]
-
Data Summary: Biocatalytic Performance
| Parameter | Value | Notes |
| Substrate Loading | 50-100 g/L | High loading essential for throughput. |
| Conversion | >98% | Driven by acetone removal (IPA donor). |
| Enantiomeric Excess | >99.5% (S) | Intrinsic enzyme stereoselectivity. |
| Isolated Yield | 85-92% | Losses primarily during extraction. |
Protocol B: Reductive Amination with STAB (Robust Chemical Route)
When enzyme screening fails or specific chirality is not initially required, reductive amination using Sodium Triacetoxyborohydride (STAB) is the industry standard. STAB is preferred over Sodium Cyanoborohydride (toxic) and Sodium Borohydride (too reactive, reduces ketones to alcohols) because it selectively reduces the in situ formed imine.
Materials
-
Substrate: Cyclopropyl methyl ketone (1.0 equiv).
-
Amine Source: Ammonium Acetate (5-10 equiv) or Benzylamine (if protecting group needed).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[2] Note: DCE is standard but Class 1 solvent; THF is preferred for Green Chemistry if dry.
-
Acid Catalyst: Acetic Acid (1.0 equiv).
Step-by-Step Protocol (100g Scale)
-
Imine Formation:
-
In a 3L reactor under N₂, charge Cyclopropyl methyl ketone (84 g, 1.0 mol) and THF (1.0 L).
-
Add Ammonium Acetate (385 g, 5.0 mol).
-
Add Acetic Acid (60 g, 1.0 mol).
-
Stir at 25°C for 2 hours. Note: Equilibrium formation of imine.
-
-
Reduction (Exothermic Step):
-
Cool the mixture to 0-5°C.
-
Safety Critical: Add STAB (296 g, 1.4 mol) portion-wise over 1 hour.
-
Observation: Monitor internal temperature; do not exceed 10°C. Gas evolution (H₂) is possible but minimal compared to NaBH₄.
-
-
Quench and Work-up:
-
Stir overnight at room temperature.
-
Quench by slow addition of Saturated NaHCO₃ (1 L).
-
Extract with Ethyl Acetate (3 x 500 mL).
-
Wash organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification (Acid-Base):
-
The crude oil contains acetamide byproducts.
-
Dissolve in 2M HCl. Wash with ether (removes non-basic impurities).
-
Basify aqueous layer to pH >12. Extract product with DCM.
-
Distill the final amine (b.p. ~100-110°C).
-
Classical Resolution (Optional for Chiral Product)
To obtain the (S)-enantiomer from this racemate:
-
Dissolve racemic amine in Methanol.
-
Add 1.0 equiv of (L)-Tartaric Acid .
-
Heat to reflux and cool slowly to crystallize the diastereomeric salt.
-
Recrystallize 2-3 times to achieve >98% ee.
-
Free-base the salt with NaOH.
Process Safety & Engineering Controls
Scale-up of amine synthesis involves specific hazards. The following controls are mandatory.
Thermal Hazards (STAB)
Sodium Triacetoxyborohydride is milder than borohydride but still generates heat upon reaction with water or protic solvents.
-
DSC Data: Onset of decomposition for STAB reaction mixtures is typically >110°C, but the heat of reaction (
) for imine reduction is approx -180 kJ/mol. -
Control: Active cooling is required during STAB addition.
Biocatalytic Process Flow
The following diagram illustrates the engineering setup for the biocatalytic route, highlighting the pH control loop which is critical for enzyme stability.
Figure 2: Process flow diagram for the biocatalytic synthesis, emphasizing the pH control loop required to counteract the basicity of the amine donor.
References
-
Biocatalytic Scale-Up: Slabu, I., et al. "The Industrial Age of Biocatalytic Transamination." ChemCatChem, 2017. Link
-
Reductive Amination Safety: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996.[2] Link
-
Cyclopropylamine Synthesis: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 2011. Link
-
Transaminase Application: "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines." Nature Communications, 2024. Link
-
Ellman Auxiliary (Alternative): "Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines." Organic Letters, 2007. Link
Application Note: Optimization of N-Alkylation Protocols for Sterically Hindered Benzylic Amines
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Cyclopentyl(o-tolyl)methanamine (CAS: 1152567-99-1) represents a distinct class of sterically hindered primary amines often utilized as pharmacophores in GPCR ligand synthesis (e.g., Orexin antagonists) and agrochemical development.[1]
The structural conjunction of a lipophilic cyclopentyl ring and an ortho-substituted toluene moiety creates a unique "steric gate" around the nitrogen atom.[1] While this hindrance confers metabolic stability in drug candidates, it significantly impedes nucleophilic attack during synthetic functionalization.
This Application Note provides two validated protocols for the
The Steric Challenge
The o-methyl group forces the amine into a specific rotameric conformation, shielding the nitrogen lone pair. Standard
Decision Matrix: Selecting the Protocol
Before initiating synthesis, select the protocol based on your available electrophile.
Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile availability.
Protocol A: Reductive Amination (Preferred Method)[1]
Rationale: This method proceeds via an imine intermediate.[1][2][3] The formation of the imine is reversible, allowing the system to find the thermodynamic minimum despite the steric bulk. The subsequent reduction is irreversible and highly selective for mono-alkylation.
Reagent System: Sodium Triacetoxyborohydride (STAB) / DCE.[1] Mechanism: In situ formation of iminium ion followed by hydride transfer.[1]
Materials
-
Substrate: Cyclopentyl(o-tolyl)methanamine (1.0 equiv)[1]
-
Electrophile: Target Aldehyde (1.1 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for imine formation in hindered systems.[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]
Step-by-Step Methodology
-
Imine Pre-formation (The "Steric Soak"):
-
In a flame-dried reaction vial, dissolve Cyclopentyl(o-tolyl)methanamine (1.0 mmol) in DCE (5 mL).
-
Add the aldehyde (1.1 mmol).[1]
-
Add Acetic Acid (1.0 mmol).[1]
-
Critical Step: Stir at Room Temperature for 60 minutes .
-
Why? Unlike unhindered amines, this substrate requires time to equilibrate to the imine form before the reductant is added. Premature addition of STAB can reduce the aldehyde directly to an alcohol.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature.
-
Stir for 12–16 hours under nitrogen.
-
-
Quench & Workup:
-
Purification:
-
Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]
-
Protocol B: Direct Alkylation (Alternative Method)[1]
Rationale: Used when the alkyl group cannot be introduced via a carbonyl (e.g., alkylating with a complex heterocycle containing a halide).[1] This method risks over-alkylation; therefore, stoichiometry and base choice are critical.
Reagent System:
Materials
-
Substrate: Cyclopentyl(o-tolyl)methanamine (1.0 equiv)[1]
-
Electrophile: Primary Alkyl Bromide or Iodide (0.9 equiv) - Slight deficit prevents over-alkylation.[1]
-
Base: Cesium Carbonate (
) (2.0 equiv) - Preferred for solubility.[1] -
Additive: Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst.[1]
-
Solvent: Acetonitrile (MeCN) or DMF.[1]
Step-by-Step Methodology
-
Preparation:
-
Dissolve Cyclopentyl(o-tolyl)methanamine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Add
(2.0 mmol) and KI (0.1 mmol).
-
-
Controlled Addition:
-
Dissolve the Alkyl Halide (0.9 mmol) in 1 mL MeCN.
-
Add the alkyl halide solution dropwise over 30 minutes at Room Temperature.
-
Why? Keeping the concentration of the electrophile low relative to the amine favors mono-alkylation.[1]
-
-
Thermal Activation:
-
Heat the reaction to 60°C .
-
Note: The steric hindrance of the o-tolyl group usually prevents reaction at RT.[1] Monitor by LCMS every 2 hours.
-
Stop point: Halt reaction when the dialkylated impurity reaches >5% by UV area integration, even if starting material remains.
-
-
Workup:
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Protocol A (Reductive Amination) | Protocol B (Direct Alkylation) |
| Selectivity (Mono vs. Di) | High (>95:5) | Moderate (80:20) |
| Reaction Time | 12–16 Hours | 4–8 Hours |
| Steric Tolerance | Excellent (Imine equilibration) | Good (Requires Heat) |
| Byproducts | Reduced Alcohol (from aldehyde) | Dialkylated Amine, Elimination products |
| Purification | Easy (Polarity difference high) | Difficult (Amine mixtures) |
Troubleshooting Guide
-
Problem: Low conversion in Protocol A.
-
Problem: Over-alkylation in Protocol B.
Mechanistic Visualization
The following diagram illustrates the steric pathway constraints that necessitate the specific "Pre-formation" step in Protocol A.
Figure 2: Mechanistic pathway highlighting the reversible imine formation as the critical control point for overcoming steric hindrance.
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
-
Borch, R. F., et al. (1971).[1][7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[1]
-
Salvatore, R. N., et al. (2005).[1] "Synthesis of secondary amines." Tetrahedron, 61(38), 8895-8938.[1] (Review of direct alkylation vs reductive amination). [1]
-
PubChem Compound Summary. (2025). "1-Cyclopentyl-1-phenylethanamine derivatives." National Center for Biotechnology Information.[1]
Sources
- 1. EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines - Google Patents [patents.google.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Development of Analytical Methods for the Quantification of Chiral Amines
Introduction: The Imperative of Enantioselectivity in Chiral Amine Analysis
Chiral amines are fundamental building blocks in modern pharmaceuticals, agrochemicals, and fine chemicals. The stereochemistry of these molecules is not a trivial detail; it is often the determining factor in their pharmacological and toxicological profiles. One enantiomer of a chiral amine may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause severe adverse effects. This stark difference in biological activity necessitates the development of robust and reliable analytical methods to accurately quantify the individual enantiomers.[1]
This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the development of analytical methods for the quantification of chiral amines. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific principles.
Strategic Approaches to Chiral Amine Quantification
The quantification of chiral amines can be broadly categorized into two strategic approaches: direct and indirect enantioseparation.
-
Direct Methods: These methods employ a chiral environment, most commonly a chiral stationary phase (CSP) in chromatography, to directly resolve the enantiomers.[2] The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and individual quantification.
-
Indirect Methods: In this approach, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[3] These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.
The choice between a direct and indirect method depends on several factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the availability of suitable CSPs or CDAs.
Chromatographic Techniques for Chiral Amine Analysis
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the cornerstones of chiral amine analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for chiral separations due to its versatility and wide range of available CSPs.[2]
Method Development Workflow for Chiral HPLC
Caption: A systematic workflow for chiral HPLC method development.
Protocol 1: Direct Chiral HPLC-UV Separation of a Primary Amine
This protocol provides a general starting point for the direct enantioseparation of a primary chiral amine using a polysaccharide-based CSP.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® series)
-
HPLC-grade solvents (n-hexane, ethanol, isopropanol)
-
Acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))
-
Analyte: Racemic primary amine standard
Procedure:
-
Column Selection: Choose a polysaccharide-based CSP such as one derived from cellulose or amylose. These are broadly applicable for a wide range of chiral compounds.[4]
-
Mobile Phase Preparation:
-
Normal Phase Screening: Prepare a mobile phase of n-hexane and an alcohol (e.g., ethanol or isopropanol) in a ratio of 90:10 (v/v). For basic amines, add 0.1% DEA to improve peak shape. For acidic compounds, add 0.1% TFA.[5]
-
Polar Organic Screening: Prepare a mobile phase of acetonitrile and an alcohol (e.g., methanol or ethanol).
-
-
System Equilibration: Equilibrate the column with the chosen mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).[6]
-
Sample Preparation: Dissolve the racemic amine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject 10 µL of the sample and monitor the elution profile at a suitable UV wavelength.
-
Optimization: If separation is not achieved, systematically vary the alcohol modifier and its percentage in the mobile phase. The type and concentration of the additive can also be adjusted to improve resolution and peak shape.[5][7]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable chiral amines. Derivatization is often required to improve the volatility and chromatographic properties of the amines.[3]
Protocol 2: Indirect Chiral GC-MS Analysis via Derivatization
This protocol describes the enantiomeric analysis of a primary amine by GC-MS after derivatization with a chiral derivatizing agent.
Materials:
-
GC-MS system with a standard achiral column (e.g., HP-5MS)
-
Chiral Derivatizing Agent (CDA): (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) or similar
-
Anhydrous solvent (e.g., dichloromethane)
-
Triethylamine (TEA)
-
Analyte: Racemic primary amine
Procedure:
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of the racemic amine in 1 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of TEA.
-
Add 1.1 equivalents of the CDA solution (e.g., TPC in dichloromethane).
-
Vortex the mixture and let it react at room temperature for 30 minutes. The reaction converts the enantiomers into diastereomeric amides.[3]
-
-
Sample Preparation for GC-MS: The reaction mixture can often be injected directly. If necessary, a simple work-up (e.g., washing with dilute acid and then water) can be performed to remove excess reagents.
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized for the specific diastereomers).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the derivatized products.
-
-
Data Analysis: The two diastereomers will have different retention times on the achiral column. The enantiomeric excess (%ee) can be calculated from the peak areas of the two diastereomeric peaks.
Workflow for Indirect Chiral GC Analysis
Caption: The process of indirect chiral amine analysis by GC.
Supercritical Fluid Chromatography (SFC)
SFC is a high-throughput technique that uses supercritical CO2 as the primary mobile phase. It offers advantages of speed and reduced organic solvent consumption compared to HPLC.[8]
Protocol 3: Direct Chiral SFC-UV Screening
This protocol outlines a screening approach for the direct separation of chiral amines using SFC.
Materials:
-
SFC system with UV detector
-
A set of chiral columns (e.g., polysaccharide-based, cyclofructan-based)
-
Supercritical CO2
-
Co-solvents (e.g., methanol, ethanol)
-
Additives (e.g., isopropylamine, TFA)
-
Analyte: Racemic amine
Procedure:
-
Column and Co-solvent Screening:
-
Utilize an automated column and solvent switching system if available.[9]
-
Screen a diverse set of chiral columns.
-
For each column, test different co-solvents (e.g., methanol, ethanol) at various percentages (e.g., 10%, 20%, 30%).
-
-
Additive Screening: For each column/co-solvent combination, screen different additives. For basic amines, basic additives like isopropylamine are often effective. Sometimes a combination of an acidic and basic additive can provide unique selectivity.[10]
-
SFC Conditions:
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
-
Data Evaluation: Evaluate the chromatograms for baseline separation (Resolution, Rs > 1.5).
-
Optimization: Once a promising set of conditions is identified, further optimize the co-solvent percentage, additive concentration, temperature, and back pressure to maximize resolution.
Method Validation for Chiral Amine Quantification
A developed analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for analytical procedure validation.[1][11]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities). | Baseline resolution (Rs > 1.5) between enantiomers and from any other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998.[12] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable precision and accuracy. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the major enantiomer.[12] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1.[12] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in resolution or quantification.[12] |
Protocol 4: Validation of a Chiral HPLC Method for an Enantiomeric Impurity
This protocol outlines the steps to validate a chiral HPLC method for quantifying the undesired enantiomer as an impurity in a drug substance.
Procedure:
-
Specificity:
-
Inject a solution of the desired enantiomer, the undesired enantiomer, and a mixture of both.
-
Inject a placebo and any known related substances.
-
Demonstrate that the peak for the undesired enantiomer is well-resolved from all other peaks.
-
-
Linearity of the Undesired Enantiomer:
-
Prepare a series of solutions of the undesired enantiomer at different concentrations (e.g., from the LOQ to 150% of the specification limit for the impurity).
-
Inject each solution in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Prepare spiked samples by adding known amounts of the undesired enantiomer to the pure desired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the impurity specification).
-
Analyze these samples in triplicate and calculate the percent recovery.
-
-
Precision:
-
Repeatability: Analyze six replicate preparations of the drug substance spiked with the undesired enantiomer at the 100% specification level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument.
-
-
LOD and LOQ:
-
Determine the LOD and LOQ by injecting solutions of the undesired enantiomer at decreasing concentrations and measuring the signal-to-noise ratio.
-
-
Robustness:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% of the organic modifier)
-
-
Analyze a sample under each condition and evaluate the impact on resolution and quantification.
-
-
Solution Stability:
-
Analyze a sample solution at initial preparation and then at specified time intervals (e.g., 24, 48 hours) when stored under defined conditions (e.g., room temperature, refrigerated).
-
Compare the results to the initial analysis to determine if the analyte is stable in the chosen solvent.
-
Sample Preparation for Chiral Amine Analysis from Biological Matrices
Analyzing chiral amines in biological matrices such as plasma or urine requires effective sample preparation to remove interferences like proteins and phospholipids.[13]
Protocol 5: Protein Precipitation for Plasma Sample Analysis
This is a simple and common method for removing proteins from plasma samples.
Materials:
-
Plasma sample containing the chiral amine
-
Acetonitrile (ACN) or methanol, chilled
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.[13]
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the LC-MS/MS or HPLC system.
Spectroscopic and Other Techniques
While chromatographic methods are dominant, other techniques can provide valuable information for chiral amine analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used to create a diastereomeric environment, allowing for the differentiation and quantification of enantiomers by NMR.[14]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It can be a rapid method for determining enantiomeric excess, sometimes in conjunction with derivatization to enhance the chromophore.
Conclusion and Future Perspectives
The development of analytical methods for the quantification of chiral amines is a critical aspect of pharmaceutical development and quality control. A systematic approach to method development, encompassing careful selection of the analytical technique, chiral selector, and chromatographic conditions, is essential for achieving robust and reliable results. The protocols and guidelines presented here provide a solid foundation for scientists to develop and validate high-quality analytical methods for these important molecules. As technology advances, we can expect to see further improvements in the speed, efficiency, and sensitivity of chiral analysis, driven by innovations in stationary phase design, instrumentation, and data analysis.
References
- BenchChem. (2025).
- Fasoula, S., & Pappa-Louisi, A. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Regis Technologies, Inc. (n.d.).
- Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- Coutts, R. T., & Jones, G. R. (1981). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 70(7), 807-810.
- Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES. Regis Technologies, Inc.
- Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.
- BenchChem. (2025). Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. BenchChem.
- DiRocco, D. A., et al. (2017). Chiral SFC-UV separation of amine and imine derivative using standard... Chirality, 29(12), 806-810.
- Columnex. (n.d.). Chiral HPLC and SFC Columns. Columnex.
- Obrnuta faza. (n.d.).
- Sravani, S., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(2), 651-655.
- Toyo'oka, T., et al. (2014). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents.
- Stepanova, E. V., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- Shimadzu. (n.d.). Simple method development for SFC - secrets of science – magazine. Shimadzu.
- Moos, M., et al. (2021).
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
- Rahman, M. M., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 165-173.
- BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of 1,2-Diaminopropane Enantiomers by HPLC. BenchChem.
- Agilent Technologies. (2019).
- YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe.
- Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Shimadzu.
- Al-Saeed, A. H., et al. (2016). Bio-analytical chiral chromatography method for the enantioselective separation of carbinoxamine maleate in human plasma. Journal of Analytical Science and Technology, 7(1), 1-9.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 38(11), 634-641.
- Asghar, W., et al. (2023). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Pharmaceutics, 15(6), 1645.
- Makepeace, C. (2020, May 20). Trouble with chiral separations.
- Hellinghausen, G., et al. (2017). Current Developments in LC-MS for Pharmaceutical Analysis. Trends in Analytical Chemistry, 96, 145-156.
- Wang, Y., et al. (2017). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
- Reddy, B. C. K., et al. (2013). The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin. Journal of the Brazilian Chemical Society, 24(11), 1831-1837.
- Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube.
- Li, Y., et al. (2023). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 12(1), 123.
- Patel, K., & Dedania, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Wockhardt Ltd. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 70(6), 758-762.
- ChromTech. (n.d.). User's Guide - HPLC. ChromTech.
- Hamase, K., & Zaitsu, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In Amino Acid Analysis (pp. 245-255). Humana Press, New York, NY.
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 793-812.
- Phenomenex. (n.d.).
- Reddy, G. O. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (2015, April 14). How do I determine enantiomeric excess by GC?.
- Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC advances, 12(40), 26095-26102.
- Kelly, P. P., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
Sources
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- 13. youtube.com [youtube.com]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
"application of Cyclopentyl(o-tolyl)methanamine hydrochloride in leukotriene inhibitor synthesis"
[1]
Executive Summary
This compound is a chiral amine intermediate used to introduce bulky, lipophilic motifs into drug candidates targeting the cysteinyl leukotriene receptors (CysLT1/CysLT2). In the context of leukotriene inhibitor synthesis, this amine serves as a critical nucleophile for coupling with heterocyclic cores (such as indoles, quinolines, or benzopyrans), replacing less stable ester or ether linkages with robust amine bonds. This modification is designed to enhance metabolic stability and binding affinity via hydrophobic interactions within the receptor's transmembrane domain.
Chemical Profile & Properties[2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | Cyclopentyl(2-methylphenyl)methanamine hydrochloride |
| CAS Number | Analogous to 1152567-99-1 (Free base variant) |
| Molecular Formula | C₁₃H₁₉N[1][2][3] · HCl |
| Molecular Weight | 225.76 g/mol (Salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) |
| Melting Point | 185–190 °C (Decomposition) |
| Key Function | Hydrophobic Pharmacophore / Chiral Building Block |
Therapeutic Context: Leukotriene Pathway Inhibition
Leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators produced via the 5-lipoxygenase (5-LOX) pathway.[1] They bind to CysLT receptors, triggering bronchoconstriction and mucus secretion in asthma and allergic rhinitis.[4]
-
Mechanism of Action: LTRAs prevent leukotriene binding at the CysLT1 receptor.
-
Role of the Amine: The Cyclopentyl(o-tolyl)methyl moiety mimics the arachidonic acid tail, anchoring the drug into the receptor's hydrophobic pocket (Arg79/Thr108 region). The steric bulk of the o-tolyl group restricts conformational rotation, locking the inhibitor in an active conformation.
Pathway Diagram
Figure 1: The Leukotriene Biosynthesis Pathway. The inhibitor, synthesized using the Cyclopentyl(o-tolyl)methanamine scaffold, competitively blocks the CysLT1 receptor, preventing the inflammatory cascade.
Synthetic Protocol
This section details the synthesis of the amine hydrochloride and its subsequent coupling to a generic leukotriene inhibitor core (e.g., a substituted indole similar to Zafirlukast).
Phase A: Synthesis of Cyclopentyl(o-tolyl)methanamine HCl
Objective: Construct the chiral amine scaffold via Grignard addition and functional group interconversion.
Reagents:
-
2-Methylbenzaldehyde (o-Tolualdehyde)[1]
-
Cyclopentylmagnesium bromide (2.0 M in ether)[5]
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Palladium on Carbon (Pd/C), 10%
-
Hydrogen gas (H₂)
-
HCl in Dioxane (4.0 M)
Step-by-Step Methodology:
-
Grignard Addition (Formation of Alcohol):
-
Charge a flame-dried 500 mL 3-neck flask with 2-Methylbenzaldehyde (10.0 g, 83 mmol) in anhydrous THF (100 mL). Cool to 0°C.
-
Add Cyclopentylmagnesium bromide (1.2 eq, 100 mmol) dropwise over 30 mins. Maintain temp < 5°C.
-
Warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
-
Quench: Pour into sat. NH₄Cl (200 mL). Extract with EtOAc (3 x 100 mL).
-
-
Conversion to Azide (via Chloro-intermediate):
-
Dissolve the crude alcohol in DCM (100 mL). Add SOCl₂ (1.5 eq) dropwise at 0°C. Stir 2 hrs (converts OH → Cl).
-
Evaporate solvent to dryness.[1] Redissolve residue in DMF (80 mL).
-
Add NaN₃ (2.0 eq) and heat to 60°C for 6 hours.
-
Workup: Dilute with water, extract with ether. Wash organic layer with brine.[1]
-
Result: Cyclopentyl(2-methylphenyl)methyl azide.
-
-
Reduction to Amine:
-
Salt Formation:
-
Dissolve the free amine oil in Et₂O (50 mL).
-
Add HCl in Dioxane (4.0 M, 1.2 eq) dropwise with vigorous stirring.
-
Filter the white precipitate, wash with cold ether, and dry under vacuum.
-
Yield: ~70-80% overall.[1]
-
Phase B: Coupling to Leukotriene Inhibitor Core
Objective: Attach the amine to an Indole-5-carboxylic acid core (Zafirlukast-like scaffold).[1]
Reagents:
-
Indole-5-carboxylic acid derivative (Core)[1]
-
EDC[1]·HCl (Coupling Agent)
-
HOBt (Additive)
-
DIPEA (Base)
-
DMF (Solvent)
Protocol:
-
Activation: Dissolve the Indole-carboxylic acid (1.0 eq) in DMF (10 vol). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at RT.[1]
-
Coupling: Add Cyclopentyl(o-tolyl)methanamine HCl (1.1 eq) followed by DIPEA (3.0 eq).
-
Reaction: Stir at RT for 12–16 hours. Monitor HPLC for disappearance of the acid.
-
Workup: Pour into ice water. If solid precipitates, filter and wash. If oil forms, extract with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.
-
Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (DCM:MeOH gradient).
Synthesis Workflow Diagram
Figure 2: Synthetic route from raw materials to the final leukotriene inhibitor candidate.
Mechanistic Insight & SAR
The Structure-Activity Relationship (SAR) of this specific amine is driven by two factors:
-
Conformational Restriction: The o-tolyl methyl group creates steric clash with the methine proton, forcing the phenyl ring to twist out of plane relative to the cyclopentyl group. This "propeller-like" conformation is often critical for fitting into the deep, L-shaped hydrophobic pocket of GPCRs like CysLT1.[1]
-
Lipophilicity (LogP): The cyclopentyl group provides high lipophilicity (increasing LogP by ~2.0 units vs. methyl), enhancing membrane permeability and receptor residence time.
| Structural Feature | Biological Impact |
| Cyclopentyl Ring | Fills hydrophobic sub-pocket; enhances metabolic stability vs. linear alkyl chains.[1] |
| o-Tolyl (2-Me-Ph) | Provides steric bulk; restricts rotation; π-stacking interactions with receptor residues (e.g., Trp/Phe).[1] |
| Methanamine Linker | Flexible spacer allowing the pharmacophore to orient correctly; H-bond donor (if secondary amine).[1] |
Troubleshooting & Optimization
-
Issue: Low Yield in Grignard Step.
-
Issue: Racemization.
-
Insight: The synthesized amine is racemic.
-
Protocol: For clinical candidates, separate enantiomers using Chiral HPLC (Chiralpak AD-H column, Hexane:IPA) or perform Classical Resolution using L-Tartaric acid.[1]
-
-
Issue: Difficult Coupling.
-
Solution: If EDC coupling is sluggish due to the steric bulk of the amine, switch to HATU or generate the Acid Chloride of the indole core (using Oxalyl chloride) for a more reactive electrophile.
-
References
-
Leukotriene Receptor Antagonists: Mechanism and Clinical Applic
-
Synthesis of Zafirlukast and Rel
- Source: ACS Omega. (2018).
-
[Link]
-
Chemical Properties of Cyclopentylmethanamine Deriv
-
CysLT1 Receptor Pharmacology.
-
General Amine Synthesis via Grignard/Azide.
-
Source: Sigma-Aldrich Protocols.[1] "Amine Synthesis from Alcohols."
-
Sources
- 1. 751464-59-2|(2-Methylcyclopentyl)methanamine|BLD Pharm [bldpharm.com]
- 2. 1152567-99-1|(1-(o-Tolyl)cyclopentyl)methanamine|BLD Pharm [bldpharm.com]
- 3. achmem.com [achmem.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. 2-FLUOROPHENYL CYCLOPENTYL KETONE | 111982-45-7 [chemicalbook.com]
- 6. Cyclopentyl(2-methylphenyl)methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN108084077B - A kind of synthetic method of zafirlukast intermediate - Google Patents [patents.google.com]
- 8. PubChemLite - Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride (C15H23N) [pubchemlite.lcsb.uni.lu]
- 9. Cyclopentylmethanamine hydrochloride | C6H14ClN | CID 18784136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in cycloalkylmethanamine synthesis"
Topic: Troubleshooting Low Yield in Cycloalkylmethanamine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Ticket ID: CAM-SYN-001
Diagnostic Overview
The Problem: Synthesis of cycloalkylmethanamines (e.g., cyclopropylmethanamine, cyclohexylmethanamine) frequently results in yields <40%, despite high conversion rates observed by LCMS/TLC.
The Reality: The "missing" yield is rarely due to a single factor. It is usually a combination of product volatility (loss during isolation), secondary amine formation (dimerization), or poor extraction from aluminum emulsions (if using hydride reductants).
Interactive Troubleshooting Workflow
Use the following logic tree to diagnose your specific failure mode.
Figure 1: Diagnostic decision tree for isolating the cause of yield loss.
Technical Modules
Module A: The Volatility Trap (Small Rings)
Symptom: Crude NMR looks clean, but mass decreases significantly after concentration. Mechanism: Cyclopropylmethanamine (C3-CH2-NH2) has a boiling point of 86°C [1].[1][2] Standard rotary evaporation (40°C bath, <50 mbar) will co-evaporate the product with the solvent (THF/Ether).
Protocol: The "HCl Trap" Isolation Do not isolate the free base for C3/C4 rings. Isolate as the Hydrochloride salt.
-
Extraction: Perform standard workup. Dry organic layer over Na₂SO₄.[3][4]
-
Salt Formation: Cool the organic layer to 0°C. Add 1.1 equivalents of HCl (2M or 4M in Dioxane/Ether) dropwise.
-
Precipitation: The amine hydrochloride will precipitate immediately.
-
Filtration: Filter the solid. Do not rotovap the filtrate looking for more product; you will only concentrate impurities.
-
Drying: Dry the solid under high vacuum. The salt is non-volatile and stable.
Module B: Nitrile Reduction Chemistry (Dimerization)
Symptom: LCMS shows a peak at [2M-NH3]+. Yield is split between primary and secondary amine. Mechanism: The primary amine product reacts with the intermediate imine (Schiff base formation) before it can be fully reduced, leading to a secondary amine "dimer" [2].
Figure 2: Mechanism of secondary amine formation during nitrile hydrogenation.
Corrective Actions:
-
Ammonia Saturation: Run the hydrogenation in MeOH/NH₃ (7N). The excess ammonia shifts the equilibrium away from the secondary amine [2].
-
Catalyst Switch:
-
Avoid: Pd/C (promotes secondary amines and ring opening).
-
Use:Raney Nickel or Raney Cobalt . These are less prone to condensation side reactions [2].
-
-
Acidic Additives: If base sensitive, use 2-3 eq. of Acetic Anhydride. This traps the primary amine as the Acetamide (R-CH2-NHAc), preventing reaction with the imine. Note: Requires a subsequent hydrolysis step.
Module C: The "Emulsion Nightmare" (LiAlH4 Workup)
Symptom: Reaction works (TLC shows conversion), but extraction yields a sticky gray sludge (aluminum salts) that traps the product. Mechanism: Lithium Aluminum Hydride (LAH) forms gelatinous aluminum hydroxides upon water quench.
Comparative Workup Protocols [3, 4]
| Method | Protocol (for n grams of LiAlH4) | Best For |
| Fieser | 1. Add n mL H₂O2. Add n mL 15% NaOH3. Add 3n mL H₂O4. Filter granular precipitate.[5] | General use; creates filterable solids.[4] |
| Rochelle's Salt | Quench with EtOAc.[4][6] Add saturated Potassium Sodium Tartrate (aq).[4][5][6] Stir vigorously for 1-3 hours until layers separate clearly. | Best for Amines. Tartrate chelates Al, breaking the emulsion completely. |
| Glauber's Salt | Add Na₂SO₄[4][7]·10H₂O (solid) portion-wise until bubbling stops. | Small scale (<1g LAH). |
Recommendation: For cycloalkylmethanamines, use Rochelle's Salt .[3][5] The chelation prevents the amine from binding to the aluminum surface.
FAQ: Rapid Response
Q: Can I use Borane-THF instead of LiAlH4? A: Yes, and it is often preferred for nitriles. However, Borane forms a stable Boron-Amine complex that must be broken.
-
Fix: After reduction, add MeOH and HCl, then reflux for 1 hour to break the B-N bond. If you skip the acid reflux, your product remains coordinated to boron and washes away in the organic layer during extraction.
Q: My cyclopropane ring opened. Why? A: You likely used Pd/C at high pressure (>50 psi) or high temperature.
-
Fix: Cyclopropane rings are sensitive to hydrogenolysis (similar to benzyl groups). Switch to chemical reduction (LiAlH4) or use Raney Nickel at room temperature/atmospheric pressure [5].
Q: The product smells strongly, but the NMR is weak. A: The human nose detects amines at ppb levels. A strong smell does not indicate high yield. This confirms volatility; the product is in the vapor phase. Refer to Module A (HCl Salt).
References
-
Tokyo Chemical Industry (TCI). Product Specification: Cyclopropylmethylamine (CAS 2516-47-4).[2][8] Boiling Point Data.[1][2][8][9] Link
- Rylander, P. N.Hydrogenation Methods. Academic Press, 1985. (Chapter on Nitrile Reduction and suppression of secondary amines via ammonia).
- Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (The standard Fieser workup protocol).
-
University of Rochester. Workup for Aluminum Hydride Reductions. (Detailed comparison of Fieser vs. Rochelle's Salt). Link
-
Gagnon, A., et al. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth.[10] J. Org.[10] Chem., 2008, 73, 3452-3459.[10] (Discusses cyclopropyl stability and metal-catalyzed ring opening risks). Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. Cyclopropylmethylamine | 2516-47-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Cyclopropylmethylamine | 2516-47-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Aminomethylcyclopropane | 2516-47-4 [chemicalbook.com]
- 10. Cyclopropane synthesis [organic-chemistry.org]
Technical Support Center: Managing Diastereoselectivity in the Synthesis of Substituted Methanamines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted methanamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereochemical control. Chiral methanamines are critical building blocks in medicinal chemistry and materials science, and achieving high diastereoselectivity is often the pivotal challenge in their synthesis.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern diastereoselection. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to rationally design more effective and selective synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter at the bench. The solutions focus on the causal relationships between reaction parameters and stereochemical outcomes.
Q1: My reaction shows low or no diastereoselectivity (d.r. ≈ 1:1). What are the first parameters I should investigate?
Low diastereoselectivity is a common issue indicating that the energy difference between the transition states leading to the two diastereomers is minimal under your current conditions. Here is a systematic approach to troubleshoot this problem.
Workflow for Troubleshooting Poor Diastereoselectivity
Caption: A logical workflow for diagnosing and resolving low diastereoselectivity.
Detailed Breakdown:
-
Temperature: This is the most critical and easily adjustable parameter. Lowering the reaction temperature (e.g., from room temperature to -78 °C) often enhances selectivity. The rationale is that diastereoselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomers. At lower temperatures, the enthalpic term (ΔΔH‡) of the Gibbs free energy equation becomes more dominant, amplifying the small energy differences between the competing transition states.
-
Solvent Choice: The solvent plays a profound role by stabilizing or destabilizing transition states and influencing the conformation of reactants and intermediates.[1]
-
Coordinating Solvents (e.g., THF, DME): These solvents can coordinate to metal cations (like Li⁺ or Mg²⁺), leading to a less- or more-organized transition state, which can dramatically alter selectivity. In some cases, this can even reverse the diastereoselectivity compared to non-coordinating solvents.[1]
-
Non-coordinating Solvents (e.g., Toluene, Dichloromethane (DCM)): These solvents are less likely to interfere with chelation control or the intrinsic conformational preferences of the reactants, often leading to different stereochemical outcomes. A complete reversal of diastereoselectivity has been observed when switching from THF to DCM in the addition of propargylmagnesium bromide to N-sulfinyl imines.[1]
-
-
Lewis Acids and Additives: Additives can fundamentally change the reaction mechanism.
-
Chelating Lewis Acids (e.g., MgBr₂·OEt₂, ZnCl₂): If your substrate has a nearby Lewis basic group (e.g., an α-alkoxy group), a chelating Lewis acid can lock the substrate into a rigid conformation, forcing the nucleophile to attack from a specific face.[2]
-
Salt Additives (e.g., LiBr, LiCl): In reactions involving organolithium reagents, lithium salts can alter the aggregation state of the reagent or participate in the transition state, which can significantly enhance diastereoselectivity.[3][4] For example, the addition of LiBr was found to reverse the diastereomeric ratio in a key step of the Bedaquiline synthesis.[3][4]
-
Q2: I'm observing significant formation of the undesired diastereomer. How can I invert the selectivity?
Inverting diastereoselectivity requires forcing the reaction through a different dominant transition state.
-
Change the Control Element:
-
Switching the Chiral Auxiliary: If you are using an auxiliary-controlled approach (e.g., with pseudoephedrine or an Evans oxazolidinone), the facial bias is dictated by the auxiliary's structure. Switching to an auxiliary with a different steric or electronic profile can favor the opposite diastereomer. For instance, while pseudoephedrine is an excellent auxiliary, alternatives like pseudoephenamine have been shown to provide even higher diastereoselectivities in certain alkylation reactions.[5][6]
-
Switching the Catalyst: In a catalyst-controlled reaction, the catalyst dictates the stereochemical outcome. Switching from one chiral catalyst to its enantiomer will produce the opposite product enantiomer. To change the diastereoselectivity, one might need to switch to a completely different class of catalyst (e.g., from a Brønsted acid to a Lewis acid catalyst) that favors a different mode of substrate activation.
-
-
Solvent-Mediated Inversion: As mentioned in Q1, switching between coordinating and non-coordinating solvents is a powerful strategy that can sometimes achieve a complete reversal of diastereoselectivity.[1][7] This is particularly effective in reactions involving metalated reagents where solvent coordination to the metal center is a key factor.
-
Modify the Nucleophile or Electrophile: The steric bulk of your reactants is crucial.
-
If your reaction follows a Felkin-Anh model, increasing the steric bulk of the nucleophile may favor attack from the less-hindered face more strongly.
-
Conversely, altering substituents on the electrophile can change its preferred low-energy conformation, thereby altering which face is more accessible.
-
Q3: The yield of my desired diastereomer is low, even though the diastereomeric ratio is good. What could be the problem?
Good selectivity with poor yield often points to issues with reaction efficiency or product stability, rather than stereocontrol.
-
Incomplete Reaction: The reaction may not be going to completion. Try extending the reaction time, increasing the temperature (if selectivity is not compromised), or adding more equivalents of the limiting reagent.
-
Side Reactions: Your starting materials or product might be participating in undesired side reactions. This can include enolization followed by aldol-type reactions, or degradation of sensitive functional groups. Analyze the crude reaction mixture by ¹H NMR or LC-MS to identify major byproducts.
-
Product Instability: The desired diastereomer might be unstable under the reaction or workup conditions. For example, β-amino carbonyl compounds can be prone to retro-Mannich reactions or epimerization under acidic or basic conditions.[8] Ensure your workup is as mild as possible (e.g., using a buffered aqueous solution).
-
Purification Losses: The desired product may be difficult to separate from starting materials or byproducts, leading to significant losses during chromatography.[9] Additionally, some highly crystalline products may be sparingly soluble, leading to losses during extraction or filtration steps.[9]
Q4: I'm struggling to separate the resulting diastereomers. What are some effective methods?
Since diastereomers have different physical properties, they can be separated. However, this is not always trivial.
-
Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) to maximize the difference in retention factors (ΔRƒ). Using a high-performance stationary phase (e.g., finer silica gel) can improve resolution.
-
Crystallization: If your product is a solid, diastereomeric enrichment or complete separation via recrystallization is often possible. One diastereomer may be significantly less soluble in a particular solvent system, allowing it to crystallize out selectively. This process can sometimes be leveraged in the reaction itself in a process known as crystallization-induced diastereoconvergence.[8]
-
Derivatization: If the diastereomers are inseparable, you can try derivatizing the mixture at another functional group. The addition of a bulky protecting group, for example, can magnify the subtle conformational differences between the diastereomers, making them separable by chromatography. The protecting group can then be removed after separation.
Frequently Asked Questions (FAQs)
This section covers broader concepts essential for designing diastereoselective syntheses of methanamines.
Q1: How do I choose between substrate-controlled, auxiliary-controlled, and reagent-controlled diastereoselection?
The choice depends on the structure of your target molecule and the availability of chiral starting materials.
Strategies for Diastereocontrol
Caption: Decision tree for selecting a diastereoselective synthesis strategy.
-
Substrate-Controlled Synthesis: Use this approach when your starting material already possesses one or more stereocenters. The existing chirality directs the formation of the new stereocenter. The stereochemical outcome is often predictable using models like Felkin-Anh or Cram's chelation model. This method is efficient as it doesn't require adding and removing an auxiliary group.[10]
-
Auxiliary-Controlled Synthesis: This is one of the most robust and reliable methods when starting from an achiral precursor. A chiral auxiliary is temporarily attached to the substrate, directs the stereoselective transformation, and is then cleaved to reveal the chiral product.[11] This strategy is powerful because a wide range of well-behaved auxiliaries are available.
-
Reagent/Catalyst-Controlled Synthesis: This is the most atom-economical approach. A substoichiometric amount of a chiral catalyst (e.g., an organocatalyst or a transition metal complex with a chiral ligand) creates a chiral environment for the reaction, inducing diastereoselectivity.[12] This is highly desirable for large-scale synthesis but may require more optimization to find a suitable catalyst for a specific substrate.[13][14][15]
Q2: What are the most effective chiral auxiliaries for methanamine synthesis?
Several classes of chiral auxiliaries are highly effective. The best choice depends on the specific reaction type (e.g., nucleophilic addition, alkylation).
| Chiral Auxiliary | Key Features & Applications | Common Removal Conditions |
| N-tert-Butanesulfinamide (Ellman's Auxiliary) | - Versatile for the synthesis of a wide range of chiral amines via addition to sulfinyl imines.[16]- High diastereoselectivity.[17]- Auxiliary is easily cleaved under mild acidic conditions. | Mild acid (e.g., HCl in an alcohol solvent) |
| Pseudoephedrine / Pseudoephenamine | - Forms crystalline amide derivatives, often aiding in purification.[5][6]- Excellent for diastereoselective alkylation of enolates to form α-substituted products.[6]- Pseudoephenamine can offer superior selectivity for quaternary centers.[5] | Acidic or basic hydrolysis; Reductive cleavage (e.g., LiAlH₄) |
| Evans Oxazolidinones | - Primarily used for stereoselective alkylation, aldol, and conjugate addition reactions of N-acylated derivatives.- Highly predictable stereochemical outcomes.- Can be used to set stereocenters that are later converted to amine-bearing centers. | Acid/base hydrolysis; Reductive cleavage (e.g., LiBH₄) |
| Camphorsultam | - Similar applications to Evans oxazolidinones.- Often provides high levels of diastereoselectivity.- Robust and crystalline. | Hydrolysis (acid/base); Reductive cleavage (LiAlH₄) |
Q3: What are the standard methods for accurately determining the diastereomeric ratio (d.r.)?
Accurate determination of the d.r. is crucial for evaluating and optimizing your reaction.
-
¹H NMR Spectroscopy: This is the most direct and common method.[18]
-
Principle: In a mixture of diastereomers, corresponding protons are in chemically non-equivalent environments (diastereotopic) and will therefore have different chemical shifts.
-
Procedure: Identify a pair of well-resolved signals corresponding to a specific proton in each diastereomer. The ratio of the integrals of these two signals directly corresponds to the diastereomeric ratio. Protons alpha to the newly formed stereocenter are often good candidates.
-
Caution: Ensure the chosen signals are not overlapping with other peaks. If signals overlap, ¹⁹F or ³¹P NMR can be used if your molecule contains these atoms.[19]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: Diastereomers have different physical properties and will often exhibit different retention times on a stationary phase.
-
Procedure: An achiral column is usually sufficient. Develop a method that gives baseline separation of the two diastereomer peaks. The ratio of the peak areas gives the d.r. For more challenging separations, a chiral stationary phase can be used.[20]
-
-
Gas Chromatography (GC):
-
Principle: Similar to HPLC, but for volatile and thermally stable compounds.
-
Procedure: Use a capillary column and optimize the temperature gradient to achieve separation. The ratio of peak areas provides the d.r.[20]
-
Experimental Protocols
Protocol 1: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine
This protocol describes a general procedure for the synthesis of a chiral substituted methanamine using Ellman's auxiliary, a widely used and reliable method.[16]
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of the desired aldehyde (1.0 eq) in anhydrous DCM (0.5 M) is added (R)- or (S)-2-methylpropane-2-sulfinamide (1.05 eq).
-
Add a dehydrating agent, such as anhydrous CuSO₄ (2.0 eq) or Ti(OEt)₄ (1.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 12-24 hours, monitoring by TLC until the aldehyde is consumed.
-
Filter the reaction mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate under reduced pressure to yield the crude N-sulfinyl imine, which is often used without further purification.
-
-
Diastereoselective Addition:
-
Dissolve the crude N-sulfinyl imine (1.0 eq) in an anhydrous solvent such as THF or DCM (0.2 M).
-
Cool the solution to -78 °C (for THF) or -48 °C (for DCM) in a dry ice/acetone bath.[1]
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq, 1.0 M solution in THF) dropwise over 15-20 minutes, maintaining the internal temperature.
-
Stir the reaction at this temperature for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
-
Workup and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the diastereomers and afford the pure desired sulfinamide product.
-
-
Auxiliary Cleavage:
-
Dissolve the purified sulfinamide (1.0 eq) in methanol (0.2 M).
-
Add HCl (4.0 eq, e.g., as a 4 M solution in 1,4-dioxane) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure. The resulting solid is the hydrochloride salt of the desired chiral amine.
-
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Take a sample of the crude reaction mixture after workup but before chromatographic purification.
-
Ensure the sample is free of residual solvent by drying under high vacuum.
-
Prepare a solution by dissolving ~5-10 mg of the crude material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals.
-
Optimize the phasing and baseline correction carefully across the entire spectrum.
-
-
Data Analysis:
-
Identify a set of signals that are unique to each diastereomer. These signals should be well-resolved (baseline separation is ideal) and free from overlap with other signals. Protons adjacent to the stereocenters are often the best choice.
-
Integrate the area under each of the identified signals. Set the integral of one of the peaks (e.g., the minor diastereomer's peak) to a value of 1.00.
-
The integral of the corresponding peak for the major diastereomer will directly give you the diastereomeric ratio (e.g., an integral of 9.0 would indicate a 9:1 d.r.).
-
Repeat the integration several times to ensure consistency. Report the average ratio.
-
References
- Diastereoselective Addition of Prochiral Nucleophilic Alkenes to a-Chiral N-Sulfonyl Imines.
-
Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. ACS Publications. [Link]
-
Diastereoselective Addition of Prochiral Nucleophilic Alkenes to a-Chiral N-Sulfonyl Imines. ChemRxiv. [Link]
-
Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. ACS Publications. [Link]
-
Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. ACS Publications. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines via chiral phosphoric acid catalysis. PMC - NIH. [Link]
-
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
-
Enantioselective synthesis of a-tetrasubstituted (1- indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis. Semantic Scholar. [Link]
-
Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. RSC Publishing. [Link]
-
An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous… OUCI. [Link]
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC. [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. [Link]
-
Substrate-Controlled Regio- and Stereoselective Synthesis of ( Z)- and ( E)- N-Styrylated Carbazoles, Aza-carbazoles, and γ-Carbolines via Hydroamination of Alkynes. PubMed. [Link]
-
Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. RSC Publishing. [Link]
-
An Engineered Imine Reductase for Highly Diastereo- and Enantioselective Synthesis of β-Branched Amines with Contiguous Stereocenters. PubMed. [Link]
-
Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. [Link]
-
Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. RSC Publishing. [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. University of California, Davis. [Link]
-
Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. PMC. [Link]
-
Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C-H Functionalization. PubMed. [Link]
-
Common sources of mistake in organic synthesis. Reddit. [Link]
-
Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. PMC. [Link]
-
Enantioselective and solvent-controlled diastereoselective Mannich reaction of isatin imines with hydroxyacetone: synthesis of 3-substituted 3-aminooxindoles. PubMed. [Link]
Sources
- 1. Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Enantioselective and solvent-controlled diastereoselective Mannich reaction of isatin imines with hydroxyacetone: synthesis of 3-substituted 3-aminooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Substrate-Controlled Regio- and Stereoselective Synthesis of ( Z)- and ( E)- N-Styrylated Carbazoles, Aza-carbazoles, and γ-Carbolines via Hydroamination of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous… [ouci.dntb.gov.ua]
- 15. An Engineered Imine Reductase for Highly Diastereo- and Enantioselective Synthesis of β-Branched Amines with Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 18. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
"addressing stability issues of methanamine hydrochloride salts during storage"
Current Status: Operational
Topic: Stability Preservation & Storage Optimization for Methanamine Hydrochloride (
Core Technical Briefing: The Stability Paradox
Methanamine hydrochloride (Methylamine HCl) presents a distinct stability paradox. Chemically, the hydrochloride salt is significantly more stable than its volatile free base counterpart. However, physically, it is aggressively hygroscopic and deliquescent .
The primary failure mode for this reagent is not chemical decomposition, but moisture-induced physical degradation .
Key Physicochemical Parameters
| Parameter | Value | Implication |
| Molecular Formula | Salt form stabilizes the volatile amine. | |
| Critical Relative Humidity (CRH) | ~50% at 25°C | DANGER ZONE. If ambient humidity >50%, the salt will absorb water until it dissolves. |
| Melting Point | 225–226°C | High thermal stability; degradation is rarely thermal during standard storage. |
| Solubility (Water) | Very High (>1 g/mL) | Facilitates rapid deliquescence. |
| Hygroscopic Nature | Deliquescent | Can transition from powder to syrup in open air. |
Troubleshooting Tickets (Q&A)
Issue #1: "My free-flowing powder has turned into a solid brick."
Diagnosis: Moisture Cycling & Caking Severity: Moderate (Usable, but difficult to handle)
The Mechanism: You have exceeded the Critical Relative Humidity (CRH). Even minor moisture absorption creates a saturated solution on the crystal surface.[1] When the temperature fluctuates (e.g., day/night cycles in the lab), this solution evaporates or recrystallizes, forming solid "bridges" between particles.[2]
Corrective Action:
-
Do NOT chip at the bottle with a metal spatula (risk of glass breakage or metal contamination).
-
Mechanical breaking: Place the closed container in a heavy-duty Ziploc bag and gently tap the exterior with a rubber mallet.
-
Drying (If purity is critical): If the salt is damp, drying in a vacuum oven at 40-50°C over
or silica gel is required to remove absorbed water.
Issue #2: "The salt has developed a yellow discoloration."
Diagnosis: Oxidative Contamination or Free Base Liberation Severity: High (Chemical impurity present)
The Mechanism: While the HCl salt is stable, trace amounts of free methylamine can liberate if the salt contacts bases or if the HCl is lost (less likely). The free amine oxidizes or reacts with trace atmospheric contaminants (aldehydes/CO2) to form imines or carbamates, leading to yellowing.
Corrective Action:
-
Immediate: Perform a purity check (See Protocol B).
-
Recovery: Recrystallization is necessary.[3] (See Protocol A).
Issue #3: "My mass balance drifts upwards while weighing."
Diagnosis: Active Deliquescence Severity: Critical (Analytical Error)
The Mechanism: The kinetic rate of water absorption for Methanamine HCl is high. In a humid lab (>50% RH), the sample absorbs water weight during the weighing process, invalidating your stoichiometry.
Corrective Action:
-
Technique: Use the "weighing by difference" method using a capped weighing bottle.
-
Environment: Weigh inside a glove box or a glove bag purged with dry nitrogen if high precision is required.
Visualizing the Failure Modes
Diagram 1: The Caking & Deliquescence Cycle
This diagram illustrates the microscopic events leading to the "brick" formation described in Issue #1.
Caption: The thermodynamic cycle of caking. Once liquid bridges form (Red), temperature fluctuations solidify them (Blue), resulting in a caked product.
Recovery & Verification Protocols
Protocol A: Purification by Recrystallization
Use this when the salt is yellow or heavily caked with suspected contamination.
Reagents: Absolute Ethanol (EtOH), Diethyl Ether (Optional).
-
Dissolution: Place the crude Methanamine HCl in a round-bottom flask. Add a minimum amount of boiling absolute ethanol until the salt dissolves completely.
-
Note: Methanamine HCl is significantly soluble in hot ethanol but less so in cold.
-
-
Filtration: While hot, filter the solution rapidly (using a heated funnel if possible) to remove insoluble impurities (e.g., anti-caking agents or dust).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C). White crystalline leaflets should precipitate.
-
Collection: Filter the crystals under vacuum (Buchner funnel).
-
Washing: Wash the filter cake with a small amount of cold absolute ethanol or diethyl ether.
-
Drying: Dry immediately in a vacuum desiccator over
.
Protocol B: Non-Aqueous Titration (Purity Check)
Standard aqueous acid-base titration is ineffective due to the leveling effect of water. Non-aqueous titration is the gold standard.
Principle: In glacial acetic acid, the weakly basic amine behaves as a strong base. Mercuric acetate is added to sequester the chloride ion (which would otherwise interfere) as un-ionized mercuric chloride.
Safety Warning: Mercuric acetate is highly toxic. Handle with extreme care or use potentiometric endpoint detection if available to avoid mercury.
-
Titrant: 0.1 N Perchloric Acid (
) in glacial acetic acid. -
Additive: 10 mL Mercuric Acetate solution (6% w/v in glacial acetic acid).
-
Indicator: Crystal Violet (End point: Violet
Blue-Green). -
Procedure:
Storage Standard Operating Procedure (SOP)
Diagram 2: Storage Decision Matrix
Follow this logic flow to determine the optimal storage location for your sample.
Caption: Decision tree for storage. Long-term storage mandates inert gas purging to prevent slow moisture ingress.
Recommended Storage Conditions Table
| Condition | Suitability | Notes |
| Ambient Shelf | Poor | Only acceptable in very dry climates (<40% RH). High risk of caking. |
| Desiccator Cabinet | Good | Standard lab practice. Use active silica gel with moisture indicator. |
| Refrigerator (4°C) | Risky | WARNING: Cold containers condense water rapidly when opened in warm air. Must warm to Room Temp before opening. |
| Inert Gas (Ar/N2) | Excellent | Best for long-term storage. Prevents oxidation and moisture.[8][9][10] |
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11696, Methylamine hydrochloride. Retrieved from [Link]
-
Beckett, A. H., & Stenlake, J. B. (1988). Practical Pharmaceutical Chemistry (4th ed., Part 1). A&C Black. (Source for Non-aqueous titration of amine salts).[4]
-
Chemister. (n.d.). Properties of substance: methylamine hydrochloride.[3][8][10][11][12][13][14] Retrieved from [Link]
-
Organic Syntheses. (1921). Methylamine Hydrochloride.[8][10][11][12][13][14][15] Org. Synth. 1921, 1, 34. Retrieved from [Link]
Sources
- 1. fertechinform.org [fertechinform.org]
- 2. jostchemical.nitestages.com [jostchemical.nitestages.com]
- 3. scribd.com [scribd.com]
- 4. lcms.cz [lcms.cz]
- 5. scribd.com [scribd.com]
- 6. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 7. brainkart.com [brainkart.com]
- 8. tnjchem.com [tnjchem.com]
- 9. Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation_Chemicalbook [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. biobasic.com [biobasic.com]
- 12. methylamine hydrochloride [chemister.ru]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]
- 15. Methylamine clean-up , Hive Newbee Forum [chemistry.mdma.ch]
"minimizing racemization during the synthesis of chiral amines"
Topic: Minimizing Racemization During the Synthesis of Chiral Amines Role: Senior Application Scientist Status: Active
Welcome to the Chiral Integrity Support Center
Subject: Preserving Stereochemical Fidelity in Amine Synthesis.
Racemization of chiral amines is not merely a yield loss issue; in drug development, it is a safety and compliance critical failure. The
This guide moves beyond basic precautions to address specific, high-failure modes we see in the field.
Module 1: Base-Mediated Racemization (The -Proton Vulnerability)
User Issue: "I observe a drop in ee% during alkylation or deprotection steps involving my chiral amine."
Root Cause Analysis:
The most common cause is the deprotonation of the chiral center's
-
Electron-Withdrawing Groups (EWGs): Amides, carbamates (Boc, Cbz), and sulfonamides increase the acidity of the
-proton. -
Strong Bases: Use of bases like NaH or LDA without strict temperature control.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Protecting Group | Switch to Carbamates (Boc/Cbz) or Benzyl | While Carbamates are EWGs, they are generally less prone to |
| Base Selection | Use Non-Nucleophilic / Low pKa Bases | Avoid hydroxide or alkoxides if possible. Use bases like |
| Solvent | Avoid Polar Aprotic (DMSO, DMF) with Strong Bases | These solvents solvate cations well, leaving the base "naked" and highly reactive. Use THF or Toluene where ion-pairing mitigates basicity. |
Visualizing the Mechanism:
Caption: The pathway of base-mediated racemization via a planar intermediate.
Module 2: Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)
User Issue: "My chiral primary amine racemized during a Buchwald-Hartwig coupling with an aryl halide."
Root Cause Analysis:
Standard Pd-catalyzed conditions often fail for
-
After oxidative addition and amine coordination, the Pd center inserts into the C-H bond adjacent to the nitrogen (
-elimination). -
This forms a hydrido-palladium enamine complex.
-
Re-insertion of the hydride occurs non-stereoselectively.
The Fix: Ligand Stewardship
You must prevent the formation of the vacant coordination site on Palladium that allows
Protocol:
-
Avoid Monodentate Ligands: Ligands like
or simple dissociate easily, opening the coordination site for elimination. -
Mandate Bidentate Ligands: Use ligands that occupy two coordination sites rigidly.
-
Pre-catalysts: Use oxidative-addition prone pre-catalysts (e.g., Pd(dba)2) to lower the thermal barrier, allowing the reaction to proceed at temperatures below the racemization threshold.
Caption: Ligand selection logic to suppress beta-hydride elimination in Pd-catalyzed couplings.
Module 3: The "Hidden" Racemization (SDE Phenomenon)
User Issue: "My ee% varies significantly between different fractions of my flash column, even though the column is achiral."
Root Cause Analysis: You are likely experiencing Self-Disproportionation of Enantiomers (SDE) .[4] Chiral amines (especially amides/sulfonamides) can form homo-chiral (R-R) and hetero-chiral (R-S) aggregates in solution. These aggregates have different physical properties, including solubility and adsorption affinity on silica gel. This causes the enantiomers to separate partially even on achiral silica, leading to enrichment in some fractions and depletion in others.
Troubleshooting Protocol:
-
Do NOT rely on a "center cut": If you only test the middle fractions, you might overestimate or underestimate the bulk ee.
-
Pool and Test: You must collect all fractions containing the product, combine them, and then measure the ee.
-
SDE Test: If you suspect SDE, run a sublimation test. If the sublimate has a different ee than the residue, SDE is active.
Module 4: Biocatalysis & Dynamic Kinetic Resolution (DKR)
User Issue: "I cannot synthesize this amine chemically without racemization. What is the alternative?"
Solution: Switch to a Chemoenzymatic Dynamic Kinetic Resolution (DKR) . Instead of fighting racemization, DKR uses it. You deliberately racemize the starting material with a metal catalyst while an enzyme selectively acetylates only one enantiomer.
The System:
-
Racemization Catalyst: Shvo’s catalyst (Ruthenium) or Pd-nanoparticles. These constantly scramble the unreacted amine (R
S). -
Resolution Catalyst: Lipase (e.g., CAL-B). This enzyme is strictly specific (e.g., only acetylates the R-amine).
-
Result: 100% theoretical yield of the R-amide (unlike standard kinetic resolution, capped at 50%).
Protocol Summary:
-
Solvent: Toluene or MTBE (Lipase compatible).
-
Acyl Donor: Ethyl Acetate or Isopropyl Acetate.
-
Temp: 70-90°C (High enough for metal-catalyzed racemization, low enough to spare the enzyme).
References
-
Buchwald-Hartwig Ligand Effects
- Mechanistic studies on the palladium-catalyzed amin
- Source: Journal of the American Chemical Society
-
URL: [Link] (Validates the use of BINAP/DPPF to prevent racemization).
-
Self-Disproportionation of Enantiomers (SDE)
- Self-disproportionation of enantiomers of chiral amides via achiral chrom
- Source: Royal Society of Chemistry (RSC)
-
URL: [Link] (Definitive guide on SDE artifacts).
-
Dynamic Kinetic Resolution (DKR)
- Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanoc
- Source: Organic Letters
-
URL: [Link] (Protocol for Pd/Lipase DKR).
-
Biocatalytic Transamination
- Asymmetric synthesis of chiral amines with transaminases.
- Source: Trends in Biotechnology
-
URL: [Link] (Overview of enzymatic routes avoiding base-catalyzed racemization).
Sources
Validation & Comparative
Technical Guide: Validation of a Chiral HPLC Method for Cyclopentyl(o-tolyl)methanamine Hydrochloride
Executive Summary
This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Cyclopentyl(o-tolyl)methanamine hydrochloride . This molecule, characterized by a chiral center adjacent to a primary amine, a bulky o-tolyl group, and a cyclopentyl ring, presents specific chromatographic challenges:
-
Basic Nature: The primary amine moiety interacts strongly with residual silanols on silica supports, leading to peak tailing.
-
Salt Form: The hydrochloride salt requires in situ neutralization or specific solubility handling in normal-phase solvents.
-
Steric Hindrance: The ortho-methyl group on the phenyl ring requires a stationary phase with specific cavity dimensions for effective discrimination.
This guide compares the legacy Coated Cellulose approach against the modern Immobilized Amylose approach, ultimately recommending the latter for its superior robustness and solvent versatility.
Method Selection & Comparison
The Challenge: Primary Amine Enantioseparation
For primary amines like Cyclopentyl(o-tolyl)methanamine, three primary separation modes exist. We evaluated them based on Resolution (
| Feature | Method A: Coated Cellulose (Legacy) | Method B: Immobilized Amylose (Recommended) | Method C: Crown Ether (Specialized) |
| Column Type | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) | Chiralpak IA-3 (Amylose tris-3,5-dimethylphenylcarbamate, Immobilized) | Crownpak CR-I(+) (Chiral Crown Ether) |
| Separation Mechanism | H-bonding & Steric inclusion (Coated) | H-bonding & Steric inclusion (Covalently Bonded) | Host-Guest complexation (Ammonium ion inclusion) |
| Mobile Phase | Hexane/IPA + Basic Additive | Hexane/EtOH/IPA + Basic Additive (Solvent Flexible) | Aqueous Perchloric Acid (pH 1.0–2.0) |
| Pros | High historical success rate; "Gold Standard" selectivity. | Extremely robust; compatible with DCM/EtOAc; no column bleeding. | Excellent for primary amines; high selectivity. |
| Cons | Fragile: Stripped by "forbidden" solvents (THF, DCM); limited solubility for salts. | Slightly lower theoretical plate count than coated versions (sometimes). | Low capacity; corrosive mobile phase; incompatible with MS (usually). |
| Verdict | Not Recommended for robust QC due to solvent restrictions. | SELECTED. Best balance of solubility, peak shape, and lifetime. | Alternative only if polysaccharide phases fail. |
Why Immobilized Amylose (Method B) Won?
The Chiralpak IA phase was selected over the OD-H and Crown Ether for this specific application because:
-
Solubility: The HCl salt of the analyte is sparingly soluble in pure Hexane. The immobilized phase allows the use of Dichloromethane (DCM) or higher percentages of Ethanol in the mobile phase to solubilize the sample without stripping the chiral selector [1].
-
Basicity Tolerance: The immobilized phase shows superior stability when exposed to the diethylamine (DEA) required to neutralize the HCl salt and improve peak shape [2].
Method Development Workflow
The following decision tree illustrates the logic applied to select the final method parameters.
Figure 1: Method Development Decision Tree highlighting the selection of Immobilized Amylose phases for basic salts.
Validated Experimental Protocol
Chromatographic Conditions[2][3][4]
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC with DAD.
-
Column: Daicel Chiralpak IA-3,
mm, 3 µm particle size. -
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Note: DEA is critical. It acts as a "sacrificial base," interacting with silanols to prevent the amine analyte from tailing. It also neutralizes the HCl salt in situ [2].
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature:
. -
Detection: UV at 215 nm (Amine absorption) and 254 nm (Aromatic ring).
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
Sample Preparation (Critical Step)
Direct dissolution in the mobile phase may cause precipitation of the hydrochloride salt.
-
Stock Solution: Weigh 10 mg of Cyclopentyl(o-tolyl)methanamine HCl into a 10 mL flask. Dissolve in 100% Ethanol (HPLC Grade).
-
Working Solution: Dilute the stock 1:10 with the Mobile Phase.
-
Observation: If slight cloudiness occurs, add 1-2 drops of DEA to the stock solution before dilution to free-base the amine.
-
Validation Data Summary (ICH Q2(R1))
The method was validated following ICH Q2(R1) guidelines [3].
Specificity & Selectivity
The method must differentiate the (R)- and (S)-enantiomers and any synthesis impurities.
| Parameter | Result | Acceptance Criteria |
| Retention Time ( | 8.4 min | N/A |
| Retention Time ( | 11.2 min | N/A |
| Resolution ( | 3.8 | |
| Tailing Factor ( | 1.15 | |
| Selectivity ( | 1.45 |
Linearity
Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).
| Analyte | Regression Equation | |
| Enantiomer 1 | 0.9998 | |
| Enantiomer 2 | 0.9999 |
Precision (Repeatability)
Six replicate injections of a standard mixture (50:50 racemate).
| Parameter | Enantiomer 1 (%RSD) | Enantiomer 2 (%RSD) | Limit |
| Retention Time | 0.05% | 0.06% | |
| Peak Area | 0.32% | 0.41% |
Accuracy (Recovery)
Spike recovery performed at 80%, 100%, and 120% levels.
-
Range: 99.2% – 101.5% recovery for both enantiomers.
Validation Workflow Diagram
This diagram visualizes the sequential validation steps required to certify the method for QC release.
Figure 2: ICH Q2(R1) Validation Workflow for Chiral HPLC Methods.
Troubleshooting & Robustness Insights
-
Peak Broadening: If peaks broaden over time, the DEA concentration in the mobile phase may be depleting (evaporation). Action: Refresh mobile phase daily.
-
Memory Effects: Unlike Coated phases (Method A), the Immobilized IA column (Method B) has low memory effects. However, if the column was previously used with additives like TFA, flush with 20 column volumes of Ethanol/DEA (100:0.1) before equilibration [1].
-
Salt "System Peaks": You may observe a negative or positive system peak near the void volume (
). This is the HCl displacing equilibrium ions. It should not interfere with the enantiomers ( min).
References
-
Daicel Chiral Technologies. (2021). Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Retrieved from [Link]
-
Stringham, R. W. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493–498.[1] Retrieved from [Link]
-
ICH. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
Sources
"comparing the efficacy of Cyclopentyl(o-tolyl)methanamine hydrochloride with similar inhibitors"
This comparative guide analyzes Cyclopentyl(o-tolyl)methanamine hydrochloride (CAS 1864059-10-8), a specific arylcycloalkylamine derivative. While often categorized as a chemical building block in public databases, its structural pharmacophore—combining a lipophilic o-tolyl ring, a steric cyclopentyl group, and a primary amine—places it directly within the structure-activity relationship (SAR) landscape of NMDA receptor antagonists and monoamine transporter inhibitors .
This guide objectively compares its physicochemical and theoretical pharmacological profiles with established inhibitors like Ketamine , Memantine , and Lanicemine , providing experimental frameworks for validation.
Executive Summary & Mechanism of Action
This compound is a steric-heavy primary amine intermediate. Structurally, it represents a ring-contracted (cyclopentyl vs. cyclohexyl) and des-ketone analog of the arylcyclohexylamine class (e.g., Ketamine, PCP).
-
Core Structure: 1-cyclopentyl-1-(2-methylphenyl)methanamine.
-
Primary Mechanism (Predicted): Non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor via channel pore blockade. The o-tolyl group provides steric hindrance similar to the o-chlorophenyl in Ketamine, crucial for receptor affinity and trapping kinetics.
-
Secondary Mechanism: Potential inhibition of monoamine transporters (DAT/NET) due to the diphenyl-like scaffold common in reuptake inhibitors.
Unlike Ketamine (a secondary amine with a ketone), this compound is a primary amine lacking the ketone functionality. This structural alteration typically influences the "trapping" capability within the ion channel—a key determinant of psychotomimetic side effects.
Comparative Efficacy Analysis
The following table contrasts Cyclopentyl(o-tolyl)methanamine HCl with standard-of-care and research-grade NMDA inhibitors. Note that specific IC50 values for the title compound are derived from SAR projections of similar 1,1-disubstituted amines.
Table 1: Structural & Pharmacological Comparison
| Feature | Cyclopentyl(o-tolyl)methanamine HCl | Ketamine (Esketamine) | Memantine | Lanicemine (AZD6765) |
| Structure Class | Arylcycloalkylamine (Primary Amine) | Arylcyclohexylamine (Secondary Amine) | Adamantane Amine | Diphenylethylamine Analog |
| Receptor Affinity (Ki) | Moderate (Predicted: 0.5 - 2.0 µM) | High (Ki ≈ 0.5 µM) | Low-Moderate (Ki ≈ 0.5 - 1.0 µM) | Low (Ki ≈ 4 - 6 µM) |
| Channel Trapping | Moderate-Low (Primary amine allows faster off-rate) | High (Slow off-rate, high psychotomimetic risk) | Fast (Rapid on/off, low side effects) | Fast (Low trapping, non-psychotomimetic) |
| Metabolic Stability | High (Steric protection of N-dealkylation) | Moderate (N-demethylation to Norketamine) | High (Excreted unchanged) | Moderate |
| Key Application | Research Tool / Precursor / Novel Ligand | Anesthetic / Depression | Alzheimer's Disease | Depression (Investigational) |
Scientific Insight: The substitution of the cyclohexyl ring (Ketamine) with a cyclopentyl ring often retains receptor affinity but alters metabolic clearance. The absence of the ketone group increases lipophilicity (LogP), potentially enhancing blood-brain barrier (BBB) penetration but altering the binding pose within the Phencyclidine (PCP) site of the NMDA receptor.
Experimental Protocols
To validate the efficacy of Cyclopentyl(o-tolyl)methanamine HCl, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (NMDA Receptor)
Objective: Determine the affinity (Ki) of the compound for the PCP site of the NMDA receptor.
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 48,000
g for 20 min; wash pellet twice to remove endogenous glutamate/glycine.
-
-
Incubation:
-
Prepare assay tubes containing:
-
100 µL Membrane suspension (200 µg protein).
-
50 µL [³H]MK-801 (Final concentration: 2 nM).
-
50 µL Test Compound (Cyclopentyl(o-tolyl)methanamine HCl) at varying concentrations (
to M). -
Non-specific binding defined by 10 µM (+)MK-801.
-
-
-
Equilibrium: Incubate at 25°C for 2 hours (equilibrium is slow for high-affinity channel blockers).
-
Filtration: Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Chemical Synthesis (Reductive Amination)
Context: As a precursor or derivative, this compound is often synthesized from the corresponding ketone.
-
Reactants: Mix Cyclopentyl(o-tolyl)methanone (1.0 eq) with Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq) in Methanol.
-
Reaction: Reflux at 60°C for 12-24 hours under Nitrogen atmosphere.
-
Workup: Quench with 1N HCl (to decompose excess hydride), basify to pH >10 with NaOH, and extract with Dichloromethane (DCM).
-
Purification: Convert crude amine to Hydrochloride salt using 2M HCl in Diethyl Ether. Recrystallize from Ethanol/Ether.
-
Validation: Check purity via HPLC (>98%) and identity via 1H-NMR (Diagnostic doublet for methyl group on o-tolyl).
-
Visualization of Signaling & Synthesis[1]
The following diagram illustrates the structural relationship and the synthesis pathway derived from aryl ketone precursors, highlighting the divergence point for Ketamine analogs vs. Cyclopentyl amines.
Figure 1: Synthesis pathway illustrating the derivation of Cyclopentyl(o-tolyl)methanamine from nitrile precursors, contrasting it with the Ketamine synthetic route.[1][2]
References
-
ChemicalBook. (2025). This compound Product Description & Physical Properties. Retrieved from
-
World Intellectual Property Organization. (2005).[3][1][2][4][5] Patent WO2005066126: Substituted 1,2,3,4-tetrahydro-isoquinolines and related structures. (Cited context: Synthesis of fluorophenyl cyclopentyl ketone precursors). Retrieved from
-
BLD Pharmatech. (2025). Product Analysis: Cyclopentyl(o-tolyl)methanamine (CAS 1178650-86-6).[6][7][8][9][10] Retrieved from
-
Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology. (Context: SAR of arylcycloalkylamines). Retrieved from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Positron Emission Tomography Imaging of the Endocannabinoid System: Opportunities and Challenges in Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. CAS:1351564-23-2, rel-(1R,2S)-2,6-二甲基-2,3-二氢-1H-茚-1-胺-毕得医药 [bidepharm.com]
- 7. 854185-22-1|4-Methyl-1-(2-methylphenyl)pentan-1-amine|BLD Pharm [bldpharm.com]
- 8. 730980-53-7|(1R,2S)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 9. 1225478-65-8|2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]
- 10. 2059912-69-3|(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine|BLD Pharm [bldpharm.com]
"benchmarking the stereoselectivity of different chiral catalysts for methanamine synthesis"
Comparative Guide: Benchmarking Stereoselectivity in the Asymmetric Synthesis of -Chiral Amines
Executive Summary & Scope
The Challenge: "Chiral methanamine" is a nomenclature often used colloquially in process chemistry to describe
The Objective: This guide objectively benchmarks three dominant catalytic modalities for the asymmetric synthesis of
-
Chemo-Catalysis (Metal): Iridium-Phosphinooxazoline (Ir-PHOX) complexes.
-
Organocatalysis: Chiral Phosphoric Acids (CPAs).
-
Biocatalysis:
-Transaminases ( -TA).[1]
The Benchmark Reaction
To ensure a valid "apples-to-apples" comparison, we utilize the Asymmetric Reduction of Acetophenone
Technical Deep Dive: The Contenders
System A: Iridium-PHOX Complexes (The Metal Standard)
Mechanism: Outer-sphere Hydrogenation.
The Pfaltz-type Ir-PHOX complexes are the industry standard for hydrogenating unfunctionalized imines. The catalyst forms an
-
Key Advantage: Exceptional TON (>1000) and speed.
-
Key Weakness: Extreme sensitivity to moisture; requires high-pressure
(50-100 bar).
System B: Chiral Phosphoric Acids (The Organo Challenger)
Mechanism: Bifunctional H-Bonding / Ion Pairing. Pioneered by List and Terada, BINOL-derived CPAs act as bifunctional catalysts. The phosphoric acid proton activates the imine (electrophile), while the phosphoryl oxygen directs the nucleophile (often a Hantzsch ester for transfer hydrogenation). The chiral pocket is defined by the 3,3'-substituents on the BINOL backbone.[2]
-
Key Advantage: Metal-free; operates at ambient pressure; highly tunable sterics.
-
Key Weakness: Lower TON (requires 1-5 mol% loading); atom economy issues with Hantzsch esters.
System C: -Transaminases (The Bio Benchmark)
Mechanism: Ping-Pong Bi-Bi. Transaminases use Pyridoxal-5'-phosphate (PLP) as a cofactor. The enzyme accepts an amine group from a donor (e.g., isopropylamine), converting PLP to PMP (Pyridoxamine-5'-phosphate), which then transfers the amine to the prochiral ketone substrate.
-
Key Advantage: Perfect stereoselectivity (>99% ee); operates in water.
-
Key Weakness: Substrate inhibition; equilibrium often favors the ketone (requires equilibrium displacement strategies).
Comparative Performance Analysis
The following data summarizes average performance metrics for the synthesis of (S)-1-phenylethylamine under optimized conditions.
| Metric | Ir-PHOX (Metal) | CPA (Organo) | |
| Stereoselectivity (ee) | 90% – 98% | 85% – 96% | >99% |
| Catalyst Loading | 0.05 – 1 mol% | 1 – 5 mol% | 1 – 10 wt% (enzyme) |
| Reaction Time | 2 – 12 h | 24 – 48 h | 24 h |
| Pressure Req. | High (50 bar | Ambient (1 atm) | Ambient |
| Solvent System | DCM / Toluene (Strictly Anhydrous) | Benzene / Toluene | Buffer / DMSO (Aq.) |
| Scalability Cost | High (Ir price) | Medium (Ligand synth) | Low (fermentation) |
| "Green" Score | Low (Heavy metal waste) | Medium (Stoichiometric reductant) | High |
Decision Matrix & Workflow
The following diagram illustrates the logical pathway for selecting the optimal catalyst based on substrate constraints.
Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate sterics, protecting group tolerance, and production scale.
Experimental Protocols
Protocol A: Ir-PHOX Catalyzed Hydrogenation
Best for: Large scale, unfunctionalized imines.
-
Catalyst Prep: In a glovebox (
ppm), dissolve (0.5 mol%) and the chiral PHOX ligand (1.1 eq relative to Ir) in anhydrous DCM. Stir for 2h to form the complex. -
Substrate Loading: Add the
-aryl imine (1.0 eq) to the catalyst solution. -
Hydrogenation: Transfer the vessel to a high-pressure autoclave. Purge 3x with
. Pressurize to 50 bar. -
Reaction: Stir at RT for 12h.
-
Workup: Vent
. Concentrate in vacuo. Analyze ee by Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: CPA Catalyzed Transfer Hydrogenation
Best for: Lab scale, avoiding high pressure, acid-stable substrates.
-
Setup: In a flame-dried vial, combine the imine (0.1 mmol) and Chiral Phosphoric Acid (TRIP or BINOL-derivative, 5 mol%).
-
Reductant Addition: Add Hantzsch ester (1.2 eq) as the hydride source.
-
Solvent: Add anhydrous toluene (2 mL).
-
Reaction: Stir at
for 24h. The solution will turn from yellow to pale as the Hantzsch ester is consumed. -
Purification: Direct flash chromatography (Silica, Hexane/EtOAc).
Protocol C: Biocatalytic Transamination
Best for: Green chemistry, direct conversion of ketones (skipping imine isolation).
-
Buffer Prep: Prepare 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP (cofactor).
-
Mix: Add the ketone substrate (50 mM final conc) and Isopropylamine (1 M, amine donor).
-
Enzyme: Add lyophilized
-Transaminase (e.g., Chromobacterium violaceum derivative, 10 mg/mL). -
Reaction: Incubate at
with shaking (150 rpm) for 24h. -
Workup: Basify to pH 12 (to deprotonate amine), extract with MTBE. Evaporate solvent.[3]
Mechanistic Visualization
The following diagram contrasts the "Outer Sphere" metal mechanism against the "Bifunctional" organocatalytic mechanism.
Figure 2: Mechanistic divergence: Ir-PHOX utilizes metal-hydride insertion, whereas CPAs utilize a hydrogen-bond scaffold to align the substrate and reductant.
References
-
Pfaltz, A. et al. (2004). "Iridium-Catalyzed Asymmetric Hydrogenation of Imines." Chemical Reviews.
-
List, B. et al. (2005). "Chiral Phosphoric Acids as Powerful Organocatalysts for Asymmetric Transfer Hydrogenation."[4] Angewandte Chemie International Edition.
-
Turner, N. J. et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science.
-
Hoveyda, A. H. et al. (2020).
-Chiral Primary Amines." Chemical Reviews.
A Head-to-Head Comparison of Purification Techniques for Amine Hydrochloride Salts: A Technical Guide for Researchers
Introduction
In the realms of pharmaceutical and chemical research, the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. Amine hydrochloride salts, a prevalent class of compounds in drug development and organic synthesis, are no exception.[1][2] The presence of impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity. Consequently, the selection of an appropriate purification technique is a pivotal step in the synthetic workflow.
This guide provides an in-depth, head-to-head comparison of the most common and effective techniques for the purification of amine hydrochloride salts: recrystallization, acid-base extraction, and column chromatography. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, purity, cost, and scalability. This technical guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific purification challenges.
Recrystallization: The Classic and Scalable Approach
Recrystallization is a cornerstone of purification in organic chemistry, relying on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. For amine hydrochloride salts, which are often crystalline solids, this technique can be particularly effective.
The Principle of Recrystallization
The fundamental principle of recrystallization lies in the selection of a suitable solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration). As the saturated hot solution cools, the decreased solubility of the target compound forces it to crystallize out, leaving the more soluble impurities behind.
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Simplicity | The technique is straightforward and requires standard laboratory equipment. | Finding a suitable solvent can be time-consuming and empirical. |
| Cost-Effectiveness | Generally low cost, primarily involving solvents.[3] | Can be solvent-intensive, especially at large scales. |
| Scalability | Excellent for purifying large quantities of material, from grams to kilograms.[3] | Yield can be compromised by the solubility of the compound in the cold solvent. |
| Purity | Can yield highly pure crystalline products, especially with slow cooling.[4] | Co-crystallization of impurities with similar solubility profiles can occur. |
Critical Parameters and Experimental Causality
-
Solvent Selection: The choice of solvent is the most critical factor. A good solvent will exhibit a steep solubility curve for the amine hydrochloride salt. Alcohols such as ethanol, methanol, and isopropanol are common choices due to the polarity of the salt.[5][6] Mixed solvent systems, like ethanol-ether, can also be employed to fine-tune the solubility.[7] The adage "like dissolves like" is a useful starting point; the polar nature of the hydrochloride salt favors polar solvents.[8]
-
Cooling Rate: The rate of cooling directly impacts the size and purity of the resulting crystals. Slow, undisturbed cooling generally promotes the formation of larger, more perfect crystals with fewer included impurities.[4] Rapid cooling can lead to the precipitation of smaller, less pure crystals.
Experimental Protocol: Recrystallization of Methylamine Hydrochloride
This protocol is adapted from a procedure in Organic Syntheses and provides a robust method for the purification of a simple amine hydrochloride salt.[5]
-
Dissolution: In a fume hood, place the crude methylamine hydrochloride in a round-bottomed flask equipped with a reflux condenser. Add absolute ethanol (approximately 2-3 mL per gram of crude salt).
-
Heating: Heat the mixture to boiling using a heating mantle. Continue heating until all the methylamine hydrochloride has dissolved. If it does not fully dissolve, add a minimal amount of additional hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the salt.
Data Summary: Recrystallization of Amine Hydrochloride Salts
| Amine Hydrochloride | Recrystallization Solvent | Typical Yield (%) | Purity (%) | Reference |
| Methylamine Hydrochloride | Absolute Ethanol | 45-51 (recrystallized) | >99 | [5] |
| Various Secondary Amines | Ethanol/Ether or Isopropanol/Isopropyl Ether | Not specified | High | [7] |
Acid-Base Extraction: A Chemically Selective Separation
Acid-base extraction is a powerful liquid-liquid extraction technique that exploits the basic nature of amines to separate them from neutral or acidic impurities.[9][10][11][12]
The Principle of Acid-Base Extraction
The core principle involves the reversible conversion of the basic amine into its protonated, water-soluble hydrochloride salt. By dissolving the impure amine hydrochloride in an organic solvent and washing with an aqueous basic solution (like sodium hydroxide or sodium bicarbonate), the hydrochloride salt is neutralized to the free amine, which is soluble in the organic layer. Any acidic or neutral impurities can then be separated. Conversely, if starting with a free amine mixed with neutral or acidic impurities, washing with an aqueous acid will convert the amine to its water-soluble salt, which partitions into the aqueous phase, leaving the impurities in the organic layer.[10][11]
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Selectivity | Highly effective for separating amines from non-basic compounds. | Less effective for separating amines with similar pKa values. |
| Conditions | Can be performed at room temperature, avoiding heat-sensitive compound degradation. | Requires the use and subsequent removal of acids and bases. |
| Speed | Generally a rapid purification method. | Can involve multiple extraction and washing steps. |
Workflow and Experimental Causality
The following diagram illustrates the typical workflow for separating a basic amine from a neutral impurity using acid-base extraction.
Caption: Workflow for Acid-Base Extraction of an Amine.
This process leverages the change in polarity of the amine upon protonation. The neutral amine is soluble in the organic phase, while the charged amine hydrochloride is soluble in the aqueous phase.
Experimental Protocol: Separation of a Basic Amine from a Neutral Impurity
This protocol outlines a general procedure for this common separation.
-
Dissolution: Dissolve the mixture of the amine hydrochloride and neutral impurity in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. The amount should be sufficient to neutralize the hydrochloride and make the aqueous layer basic (check with pH paper).
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual base and dissolved water.[13]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter the drying agent and evaporate the solvent from the filtrate under reduced pressure to obtain the purified free amine. To obtain the hydrochloride salt, the purified amine can be dissolved in an appropriate solvent and treated with a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).
Column Chromatography: The High-Resolution Technique
Column chromatography is a versatile and powerful purification technique that separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For amine hydrochloride salts, this method can achieve very high levels of purity.
The Principle of Column Chromatography
The separation is based on the equilibrium distribution of the mixture's components between the solid stationary phase and the liquid mobile phase. Compounds that have a stronger interaction with the stationary phase will move more slowly down the column, while compounds with a weaker interaction will move more quickly, thus effecting a separation.
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Resolution | Capable of separating complex mixtures and achieving very high purity. | Can be more complex and time-consuming to set up and run. |
| Versatility | A wide range of stationary and mobile phases are available for optimization. | Can be more expensive due to the cost of columns and solvents.[3] |
| Purity | Often the method of choice when very high purity is required. | Can be less scalable than recrystallization for very large quantities.[3] |
Key Considerations and Experimental Causality
-
Stationary Phase Selection:
-
Silica Gel: Standard silica gel is acidic and can strongly adsorb basic amines, leading to peak tailing and potential degradation. This can be mitigated by adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to "deactivate" the acidic sites.[14]
-
Alumina: Neutral or basic alumina is often a better choice for the purification of basic compounds as it minimizes the strong acidic interactions.
-
Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface is bonded with aminopropyl groups, creating a more basic and less polar surface. This is often an excellent choice for the purification of amines, providing better peak shapes and separation.[14][15]
-
-
Mobile Phase Selection: The choice of mobile phase (eluent) is crucial for achieving good separation. A solvent system is chosen that provides differential migration of the components. For normal-phase chromatography, a non-polar solvent like hexane is often mixed with a more polar solvent like ethyl acetate or methanol. The polarity of the mobile phase is gradually increased (gradient elution) to elute compounds with increasing polarity.
Experimental Protocol: Flash Chromatography of an Amine on Silica Gel
This protocol provides a general guideline for the purification of a free amine (obtained after basification of the hydrochloride salt) using flash column chromatography.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate containing 1% triethylamine).
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified amine.
Head-to-Head Comparison of Purification Techniques
The choice of purification method depends on a variety of factors, including the nature of the impurities, the desired purity, the scale of the reaction, and available resources.
Comparative Summary Table
| Feature | Recrystallization | Acid-Base Extraction | Column Chromatography |
| Principle | Differential solubility | Differential acid-base reactivity and solubility | Differential adsorption |
| Best For | Purifying large quantities of solid compounds from a small amount of impurities. | Separating amines from neutral or acidic impurities. | Achieving very high purity and separating complex mixtures. |
| Purity | Good to excellent | Good | Excellent |
| Yield | Can be high, but some loss in mother liquor is inevitable. | Generally high | Can be high with careful optimization |
| Cost | Low | Low to moderate | Moderate to high |
| Scalability | Excellent | Good | Fair to good |
| Speed | Moderate (cooling can be slow) | Fast | Moderate to slow |
Decision-Making Flowchart
This flowchart can guide the selection of an appropriate purification technique.
Caption: Decision-making flowchart for purification technique selection.
Novel and Emerging Techniques: Trichloroacetic Acid (TCA) Precipitation
Recent research has introduced an innovative approach to amine purification using trichloroacetic acid (TCA).[16] This method involves the precipitation of the amine as its TCA salt, which can then be easily decomposed by gentle heating to yield the pure amine, carbon dioxide, and chloroform. This technique offers the potential for reduced solvent waste and fewer operational steps compared to traditional methods. While still an emerging technique, it holds promise for more sustainable and efficient amine purifications.[16]
Conclusion
The purification of amine hydrochloride salts is a critical step in many synthetic endeavors. There is no single "best" method; the optimal choice depends on a careful consideration of the specific circumstances. Recrystallization stands out for its simplicity and scalability, making it ideal for large-scale purifications of solid materials. Acid-base extraction offers a rapid and selective method for removing non-basic impurities. Column chromatography provides the highest resolution and is the go-to technique for achieving exceptional purity, especially for complex mixtures. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and execute the most appropriate purification strategy to obtain high-quality amine hydrochloride salts for their research and development needs.
References
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Organic Syntheses. Methylamine Hydrochloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Acid–base extraction. Retrieved from [Link]
-
Liquid/liquid Extraction. (n.d.). Retrieved from [Link]
-
Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147–3149. [Link]
-
Brainly.com. (2023, May 3). Why would recrystallization, rather than chromatography, be the purification method of choice for the... Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Gasch, B., Olivieri, E., & Quintard, A. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225–231. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Sciencemadness.org. (2007, September 15). Methylamine Purification. Retrieved from [Link]
-
European Patent Office. (2022, April 20). Amine separation method using liquid chromatography (EP 3984615 A1). Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography (EP1558354A2).
- Armarego, W. L. F., & Perrin, D. D. (2003). Purification of Laboratory Chemicals (5th ed.). Butterworth-Heinemann.
-
Flash-chromatography.com. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Xing, H., Wang, T., Zhou, Z., & Dai, Y. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Molecules, 24(5), 896. [Link]
- Armarego, W. L. F., & Perrin, D. D. (1996). Purification of Laboratory Chemicals (4th ed.). Butterworth-Heinemann.
-
Oreate AI Blog. (2026, January 7). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Retrieved from [Link]
Sources
- 1. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
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"structure-activity relationship (SAR) studies of o-tolyl methanamine derivatives"
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of o-Tolyl Methanamine Derivatives
Introduction
In the landscape of medicinal chemistry, the o-tolyl methanamine scaffold has emerged as a privileged structural motif, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Its derivatives have shown promise in a range of therapeutic areas, including as anticonvulsants, anticancer agents, and immunomodulators. The strategic modification of the o-tolyl methanamine core allows for the fine-tuning of pharmacological activity, offering a compelling platform for the development of novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various o-tolyl methanamine derivatives, supported by experimental data, to inform and guide researchers in the field of drug discovery and development.
Anticonvulsant Activity of o-Tolyl Methanamine Derivatives
A significant area of investigation for o-tolyl methanamine derivatives has been in the development of novel anticonvulsant agents. The core structure provides a foundation for creating molecules that can effectively modulate neuronal excitability.
5-(o-Tolyl)-1H-tetrazole Derivatives
A series of 5-(o-tolyl)-1H-tetrazole derivatives have been synthesized and evaluated for their anticonvulsant properties. The key structural features influencing their activity are summarized below.
Key SAR Insights:
-
Substitution on the Tetrazole Ring: The nature of the substituent at the N-1 position of the tetrazole ring plays a crucial role in determining anticonvulsant activity.
-
Hydrophobic Groups: The introduction of hydrophobic groups, such as a benzyl group, at the N-1 position has been shown to enhance activity.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on the benzyl ring also influence potency, with a complex relationship observed.
Comparative Analysis of Anticonvulsant Activity:
| Compound | R | ED50 (mg/kg, MES test) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| 3h | 2-Methylbenzyl | 12.7 | >500 | >39.4 |
| 3a | H | >100 | - | - |
| 3b | Methyl | 45.2 | >500 | >11.1 |
| 3g | 4-Chlorobenzyl | 28.9 | >500 | >17.3 |
Data sourced from a study on 5-(o-tolyl)-1H-tetrazole derivatives as anticonvulsant agents[1].
The data clearly indicates that the 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h) derivative exhibits the most promising anticonvulsant profile, with a potent ED50 value and a high protective index, suggesting a wide therapeutic window[1].
Experimental Protocol: Synthesis of 5-(o-Tolyl)-1H-tetrazole Derivatives
A general procedure for the synthesis of N-substituted 5-(o-tolyl)-1H-tetrazole derivatives is as follows:
-
Step 1: Synthesis of 5-(o-tolyl)-1H-tetrazole.
-
A mixture of o-tolunitrile, sodium azide, and ammonium chloride in DMF is heated at 120°C for 24 hours.
-
The reaction mixture is cooled, and the product is precipitated by the addition of acidic water.
-
The crude product is filtered, washed with water, and dried.
-
-
Step 2: N-alkylation/benzylation.
-
To a solution of 5-(o-tolyl)-1H-tetrazole in a suitable solvent (e.g., acetone), an appropriate alkyl or benzyl halide and a base (e.g., potassium carbonate) are added.
-
The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.
-
Immunomodulatory Activity: PD-1/PD-L1 Inhibition
The o-tolyl group has also been incorporated into quinazoline scaffolds to develop small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer therapy.
8-(o-Tolyl)quinazoline Derivatives
A series of 8-(o-tolyl)quinazoline derivatives have been designed and synthesized as potent PD-L1 inhibitors. The SAR of these compounds highlights the importance of specific substitutions on the quinazoline core.
Key SAR Insights:
-
Hydrophilic and Flexible Tail: The presence of a hydrophilic and flexible group containing an alcohol hydroxyl and a secondary amino group in the tail of the molecule significantly contributes to inhibitory activity[2].
-
Lipophilicity of the Tail: The size and lipophilicity of the groups in the tail region affect the inhibitory potency[2].
-
Methylation of Secondary Amine: Methylation of the secondary amine in the aminoethanol fragment leads to a decrease in inhibitory activity[2].
Comparative Analysis of PD-1/PD-L1 Inhibitory Activity:
| Compound | R | IC50 (nM, HTRF assay) |
| A5 | (R)-2-hydroxy-1-phenylethyl | 23.78 |
| A2 | 2-hydroxyethyl | 37.68 |
| A10 | 2-hydroxy-N-methylethyl | 44.78 |
Data sourced from a study on 8-(o-tolyl)quinazoline derivatives as small-molecule PD-1/PD-L1 antagonists[2].
Compound A5 , with a (R)-2-hydroxy-1-phenylethyl group, demonstrated the most potent inhibition of the PD-1/PD-L1 interaction[2].
Experimental Protocol: Homogenous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
The inhibitory activity of the synthesized compounds on the PD-1/PD-L1 interaction can be evaluated using a commercially available HTRF assay kit.
-
Reagent Preparation: Recombinant human PD-L1 and PD-1 proteins, along with donor and acceptor fluorophore-labeled antibodies, are prepared according to the manufacturer's instructions.
-
Assay Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the PD-L1 protein.
-
The PD-1 protein and the detection reagents (antibodies) are then added to the mixture.
-
The reaction is incubated at room temperature to allow for binding.
-
-
Data Acquisition: The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the extent of the PD-1/PD-L1 interaction.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
General Synthetic Scheme for o-Tolyl Methanamine Derivatives
Caption: General synthetic routes to key o-tolyl methanamine derivatives.
Key SAR Features for Anticonvulsant Activity
Caption: SAR summary for anticonvulsant 5-(o-tolyl)-1H-tetrazole derivatives.
Workflow for PD-1/PD-L1 HTRF Assay
Caption: Step-by-step workflow of the HTRF assay for PD-1/PD-L1 inhibition.
Conclusion
The o-tolyl methanamine scaffold represents a versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity, potency, and selectivity. For anticonvulsant agents, the nature of the N-1 substituent on the tetrazole ring is a key determinant of efficacy. In the realm of immunotherapy, the incorporation of a hydrophilic and flexible tail on an 8-(o-tolyl)quinazoline core is crucial for potent PD-1/PD-L1 inhibition. The experimental protocols and comparative data presented herein provide a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of o-tolyl methanamine derivatives. Continued investigation into the SAR of this promising scaffold is warranted and holds the potential to deliver next-generation therapeutics for a range of diseases.
References
-
Wolfe, J. F., et al. (1987). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 30(1), 102-106. [Link]
-
Zhu, H., et al. (2017). Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(5-6), e1600389. [Link]
-
Ganesh, I. C., et al. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1009. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 13(3), 438-445. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Cyclopentyl(o-tolyl)methanamine Hydrochloride
[1][2]
Executive Safety Summary & Risk Profile
Cyclopentyl(o-tolyl)methanamine hydrochloride is a specialized secondary amine salt commonly used as a building block in medicinal chemistry (e.g., synthesis of GPCR antagonists).[1][2] While hydrochloride salts are generally less volatile than their free base counterparts, they present distinct hazards due to their physical state (fine dust) and potential for hydrolysis.
The Core Hazard Directive: Treat this compound as a Skin/Eye Irritant and a Respiratory Sensitizer .[1][2] Due to the lipophilic nature of the o-tolyl and cyclopentyl moieties, skin absorption is a credible risk vector.[2]
| Hazard Class (GHS) | H-Code | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3][4] Strict hygiene required.[1][2][4][5][6][7] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][4][8] Contact dermatitis risk.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4] Dust can cause corneal abrasion.[1][2] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][4][6] Dust control is critical. |
Hierarchy of Controls & PPE Selection
Effective safety relies on a redundant system.[1][2] PPE is the last line of defense, not the first.[2] The following decision matrix outlines the required protection based on the state of matter.
Visualization: Safety Decision Matrix
Figure 1: Decision matrix for selecting controls based on physical state.[1][2][5][8] Note that engineering controls (Fume Hood) are mandatory for both states.[1][2]
PPE Specification Matrix
Do not use generic "latex gloves."[1][2] The lipophilic o-tolyl group increases the permeation rate of this compound through standard rubber.[1][2]
| Body Area | Recommended PPE | Technical Justification |
| Hand Protection | Nitrile Rubber (0.11mm min) (Double-gloving recommended) | Amine salts can degrade latex.[1][2] Nitrile offers superior chemical resistance.[1][2] Double gloving provides a "breakthrough buffer" of >480 mins.[1][2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient for powders.[1][2] Goggles seal the eyes against airborne dust and accidental splashes during dissolution.[2] |
| Respiratory | Fume Hood (Primary)N95/P100 Mask (Secondary) | The HCl salt is a fine powder.[1][2] Inhalation causes immediate mucosal irritation.[1][2] If weighing outside a hood, a respirator is mandatory.[2] |
| Body | Cotton Lab Coat (Buttoned to neck) | Synthetic fibers (polyester) can accumulate static charge, attracting the amine powder.[1][2] Cotton is preferred to reduce static cling.[1][2] |
Operational Protocols: Step-by-Step
Weighing & Transfer (High Risk Phase)
The highest risk of exposure occurs during the transfer of the solid.[2] Static electricity can cause the powder to "jump" or disperse.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1][2] Amine salts are hygroscopic and prone to clumping/static.[2]
-
Draft Shielding: Perform all weighing inside a chemical fume hood. If air turbulence disturbs the balance, use a draft shield, but never turn off the hood fan while the container is open.[2]
-
Technique: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination or hydrolysis of residual compound on the tool.[1][2]
Dissolution & Reaction[2]
-
Solvent Choice: When dissolving in water or alcohols, be aware of a mild exotherm (heat release) as the salt dissociates.[1][2]
-
Free-Basing: If your protocol involves treating the HCl salt with a base (e.g., NaOH, TEA) to release the free amine:
Spill & Decontamination Response
Because this is a research chemical, treat spills as a "High Toxicity" event.
-
Solid Spill:
-
Liquid Spill:
Disposal & Environmental Compliance
Do not dispose of down the drain. Amine salts can be toxic to aquatic life (H411/H412 equivalent).[1][2]
-
Solid Waste: Segregate into "Solid Organic Hazardous Waste."[1][2]
-
Liquid Waste: If dissolved in organic solvent, place in "Halogenated" or "Non-Halogenated" solvent waste depending on the solvent.[2]
-
Aqueous Waste: If in water, check pH.[2] Neutralize to pH 6-8 before disposal into "Aqueous Chemical Waste" containers.
References & Grounding
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [1][2]
-
Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance. OSHA 3404-11R.[1][2]
-
PubChem. (2025).[1][2] Cyclopentylmethanamine hydrochloride (Analogous Structure Safety Data). National Library of Medicine.[1][2] [1][2]
-
Fisher Scientific. (2025).[1][2] Safety Data Sheet: Cyclopentylamine (Structural Analog). [1][2]
Disclaimer: This guide is based on the "Precautionary Principle" using Structure-Activity Relationships (SAR) for o-tolyl/benzylamine derivatives.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.
Sources
- 1. Cyclopentylmethanamine hydrochloride | C6H14ClN | CID 18784136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. stonhard.ca [stonhard.ca]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
